molecular formula C8H12 B3059610 1,3,6-Heptatriene, 5-methyl- CAS No. 925-52-0

1,3,6-Heptatriene, 5-methyl-

Cat. No.: B3059610
CAS No.: 925-52-0
M. Wt: 108.18 g/mol
InChI Key: NDRUXLROLQGDNL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Heptatriene, 5-methyl- is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,6-Heptatriene, 5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-Heptatriene, 5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-5-methylhepta-1,3,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-8H,1-2H2,3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRUXLROLQGDNL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C=CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C=C)/C=C/C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-52-0
Record name 1,3,6-Heptatriene, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

5-methyl-1,3,6-heptatriene molecular weight and density

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Density of 5-methyl-1,3,6-heptatriene

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a molecule is paramount. This guide provides a detailed examination of the molecular weight and density of 5-methyl-1,3,6-heptatriene, a valuable unsaturated hydrocarbon in synthetic chemistry.

Molecular Identity and Structure

5-methyl-1,3,6-heptatriene is an organic compound featuring a seven-carbon chain with three double bonds, classifying it as a triene. The placement of a methyl group at the fifth carbon position distinguishes it from other heptatriene isomers. Its chemical structure is crucial for understanding its reactivity and physical properties.

The molecular formula for 5-methyl-1,3,6-heptatriene is C₈H₁₂ .[1][2][3] This formula is the foundation for calculating its molecular weight.

Caption: 2D representation of 5-methyl-1,3,6-heptatriene structure.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, analytical characterization, and formulation development. It is determined by summing the atomic weights of all atoms in its molecular formula (C₈H₁₂).

Based on the atomic weights of carbon (≈12.011 u) and hydrogen (≈1.008 u), the molecular weight is calculated. Authoritative chemical databases provide a consistent computed value for this compound.

ParameterValueSource
Molecular Formula C₈H₁₂PubChem[1], NIST[3]
Molecular Weight 108.18 g/mol PubChem[1][2], Cheméo[4]
Monoisotopic Mass 108.093900383 DaPubChem[1][2]

The value of 108.18 g/mol is widely accepted and utilized in scientific literature and chemical databases.[1][2][3][4]

Density

Density, the mass of a substance per unit volume, is a fundamental physical property that is essential for solvent selection, reaction engineering, and product formulation. It is influenced by temperature and pressure; for liquids, temperature is the more significant factor.

Experimental Data Availability

A thorough review of established chemical databases, including PubChem, the NIST Chemistry WebBook, and Cheméo, reveals a notable absence of experimentally determined density values for 5-methyl-1,3,6-heptatriene.[3][4][5] This indicates a gap in the documented physical properties of this specific compound.

General Properties and Expectations

As an alkene, 5-methyl-1,3,6-heptatriene is a non-polar hydrocarbon. Alkenes are generally less dense than water.[6] It is described as a colorless liquid with a pungent odor that is insoluble in water but soluble in organic solvents.[5] The lack of polarity and the molecular structure suggest that its density will be significantly lower than 1.0 g/cm³.

Factors Influencing Density
  • Temperature: As temperature increases, the volume of the liquid typically expands due to increased kinetic energy of the molecules, leading to a decrease in density. Therefore, any future experimental determination of density must be reported at a specific temperature.

  • Pressure: While pressure significantly affects the density of gases, its impact on liquids is generally negligible under standard laboratory conditions.

Experimental Protocol for Density Determination

Given the absence of published data, researchers may need to determine the density of 5-methyl-1,3,6-heptatriene experimentally. The pycnometer method is a highly precise and established technique for measuring the density of liquids.[7][8]

Principle

The method relies on accurately measuring the mass of a precise volume of the liquid. A pycnometer is a glass flask with a specific, calibrated volume, often fitted with a stopper containing a capillary tube to ensure no air bubbles are trapped and the volume is consistent.[9]

Step-by-Step Methodology
  • Preparation and Calibration:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water, and then dry it completely.[8]

    • Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₀.

    • Fill the pycnometer with a reference liquid of a well-known density, such as deionized water, at a constant, recorded temperature (e.g., 20°C).

    • Insert the stopper, allowing excess liquid to exit through the capillary. Carefully dry the exterior of the pycnometer.

    • Weigh the filled pycnometer and record the mass as m₁.

    • The volume of the pycnometer (V) can then be calculated using the known density of the reference liquid (ρ_ref): V = (m₁ - m₀) / ρ_ref.

  • Sample Measurement:

    • Empty and dry the calibrated pycnometer.

    • Fill the pycnometer with 5-methyl-1,3,6-heptatriene, ensuring the liquid is at the same temperature used for calibration.

    • Insert the stopper, wipe away any excess liquid, and dry the exterior.

    • Weigh the pycnometer filled with the sample liquid. Record this mass as m₂.

  • Density Calculation:

    • The mass of the sample liquid (m_sample) is m₂ - m₀.

    • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₂ - m₀) / V .

This protocol provides a self-validating system, as repeating the measurement should yield highly reproducible results.[8]

A Clean & Dry Pycnometer B Weigh Empty Pycnometer (m₀) A->B C Fill with Sample Liquid at Temp (T) B->C D Weigh Filled Pycnometer (m₂) C->D E Calculate Mass of Sample (m_sample = m₂ - m₀) D->E F Calculate Density (ρ = m_sample / V_pycnometer) E->F G Calibrate Pycnometer with Water to find Volume (V) G->F

Caption: Workflow for determining liquid density using a pycnometer.

Conclusion

The molecular weight of 5-methyl-1,3,6-heptatriene is well-established at 108.18 g/mol , derived from its molecular formula C₈H₁₂. However, a significant data gap exists for its experimental density. While it is expected to be a liquid less dense than water, precise values are not available in the public domain. For applications requiring accurate density data, experimental determination is necessary. The pycnometry protocol detailed herein provides a reliable and precise method for this purpose, ensuring high-quality data for research and development activities.

References

  • PubChem. 5-Methylhepta-1,3,6-triene. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3,6-Heptatriene, 5-methyl-. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 1,3,6-Heptatriene, 5-methyl- (CAS 925-52-0). [Link]

  • NIST. 1,3,6-Heptatriene, 5-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • LookChem. (E)-5-Methyl-1,3,6-heptatriene. [Link]

  • Wilhoit, R. C., & Zwolinski, B. J. (1973). Thermodynamic Properties of Alkenes.
  • Reagecon. Density Measurement and Density Standards. [Link]

  • Alcalab. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]

  • TrueDyne Sensors AG. Density measurement basics – part 1. [Link]

  • ResearchGate. Density functional theory computations of (A) alkene isomerisations and... [Link]

  • University of Utah, Chemical Engineering. Density determination by pycnometer. [Link]

  • Wikipedia. Alkene. [Link]

  • METTLER TOLEDO. Density Measurement | Your Essential Guide. [Link]

  • Chemistry LibreTexts. Physical Properties of Alkenes. [Link]

  • EAG Laboratories. Density Determination of Solids and Liquids. [Link]

  • University of Utah, Chemical Engineering. Pycnometer. [Link]

  • MedROC. Why are alkenes more reactive than alkanes? - Properties of alkenes | Organic Chemistry. [Link]

  • National Physical Laboratory. Measuring density. [Link]

  • Scribd. Density Measurement Using Pycnometer. [Link]

Sources

An In-Depth Technical Guide to Conjugated vs. Non-Conjugated Diene Systems in Heptatrienes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Dichotomy of Diene Systems

Dienes, hydrocarbons containing two carbon-carbon double bonds, are broadly categorized based on the arrangement of these bonds. This seemingly simple structural variation leads to profound differences in stability, reactivity, and spectroscopic properties. The two primary classifications are conjugated and non-conjugated (or isolated) dienes.[1]

Conjugated dienes feature alternating double and single bonds. This arrangement allows for the delocalization of pi (π) electrons across the entire system of overlapping p-orbitals.[2] Non-conjugated dienes , conversely, have their double bonds separated by at least one sp³-hybridized carbon atom, preventing such electronic communication.[1]

The Energetic Landscape: Why Conjugation Confers Stability

Conjugated dienes are inherently more stable than their non-conjugated counterparts.[3] This enhanced stability arises from two primary factors:

  • Electron Delocalization and Resonance: The overlapping p-orbitals in a conjugated system create a continuous π-electron cloud, allowing the electrons to be shared over multiple atoms. This delocalization, often represented by resonance structures, lowers the overall energy of the molecule.[2] The resonance energy, a measure of this stabilization, is a key characteristic of conjugated systems.[2]

  • Hybridization Effects: The carbon-carbon single bond between the two double bonds in a conjugated diene is formed from the overlap of two sp²-hybridized orbitals. In a non-conjugated diene, the single bonds separating the double bonds involve sp³-hybridized carbons.[3][4] The greater s-character of sp² orbitals leads to shorter, stronger single bonds within the conjugated framework.[3][4]

This stability can be quantified through heats of hydrogenation. The hydrogenation of a conjugated diene releases less energy than that of a comparable non-conjugated diene, indicating that the conjugated system is in a lower energy state to begin with.[5] For instance, the stabilization energy for conjugated dienes is estimated to be roughly 25 kJ/mol.[5]

A Focus on Heptatrienes: Isomeric Variations

Heptatrienes (C₇H₁₀) provide an excellent platform for examining these principles. They can exist as numerous constitutional and geometric isomers, with the positioning of the three double bonds determining whether the system is conjugated or non-conjugated.

  • Conjugated Heptatrienes: An example is 1,3,5-heptatriene , where the double bonds are in a continuous sequence. This extended conjugation significantly influences its properties.

  • Non-Conjugated Heptatrienes: An example is 1,3,6-heptatriene , where the C6-C7 double bond is isolated from the conjugated 1,3-diene system.

Synthesis and Reactivity: Exploiting the Unique Characteristics of Heptatrienes

The synthetic routes to and the subsequent reactivity of heptatrienes are dictated by the nature of their diene systems.

Crafting the Backbone: Synthetic Strategies

The synthesis of dienes and trienes often involves elimination reactions, such as the dehydration of alcohols and the dehydrohalogenation of alkyl halides.[4][5] More advanced and stereoselective methods have been developed, particularly for creating conjugated systems which are prevalent in natural products and are valuable synthetic intermediates.[6][7]

Common synthetic approaches include:

  • Cross-coupling reactions: Metals like palladium, nickel, and ruthenium are used to catalyze the formation of carbon-carbon bonds, enabling the construction of complex conjugated systems.[8]

  • Metathesis reactions: Enyne metathesis followed by diene cross-metathesis, often employing Grubbs catalysts, is a powerful tool for synthesizing trienes.[8]

  • Dehydrogenation: Palladium-catalyzed sequential dehydrogenation of aliphatic acids offers a direct route to E,E-1,3-dienes.[6]

The Reactive Nature of Dienes: A Tale of Two Systems

The electronic differences between conjugated and non-conjugated dienes manifest in their chemical reactivity.

2.2.1 Pericyclic Reactions: A Symphony of Electrons

Pericyclic reactions, which proceed through a cyclic transition state, are a hallmark of conjugated systems.[9][10] These reactions are concerted, meaning bond-making and bond-breaking occur in a single step.[9][10]

  • Diels-Alder Reaction: This [4+2] cycloaddition is a powerful ring-forming reaction where a conjugated diene reacts with a dienophile (an alkene or alkyne).[11][12] For the reaction to occur, the diene must adopt an s-cis conformation.[11] The reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[11] Conjugated heptatrienes, such as 1,3,5-heptatriene, can readily participate in Diels-Alder reactions. Non-conjugated heptatrienes, on the other hand, will only react if they contain a conjugated diene moiety.

  • Electrocyclic Reactions: These are intramolecular pericyclic reactions where a conjugated polyene undergoes ring-closure to form a cycloalkene, or the reverse ring-opening reaction.[9] For example, 1,3,5-heptatriene can undergo electrocyclization.

  • Sigmatropic Rearrangements: These involve the migration of a sigma bond across a pi system.[9] A notable example is the[3][13]-hydrogen shift in the biosynthesis of vitamin D3, which involves a heptatriene-like system.[9]

Caption: Diels-Alder reaction of 1,3,5-heptatriene.

2.2.2 Electrophilic Addition

While both conjugated and non-conjugated dienes undergo electrophilic addition, conjugated dienes exhibit unique behavior due to the formation of a resonance-stabilized allylic carbocation intermediate. This leads to the formation of two products: the 1,2-adduct (kinetic product) and the 1,4-adduct (thermodynamic product).

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for distinguishing between conjugated and non-conjugated heptatrienes and for elucidating their detailed structures.

UV-Visible Spectroscopy: Probing the Pi System

UV-Vis spectroscopy is particularly powerful for analyzing conjugated systems.[14] The π → π* electronic transitions in conjugated molecules have a smaller energy gap compared to those in isolated double bonds.[13] This results in the absorption of light at longer wavelengths.[13]

The key principle is that the wavelength of maximum absorbance (λ_max) increases with the extent of conjugation.[15]

CompoundConjugationλ_max (nm)
EtheneIsolated Double Bond~170
1,3-ButadieneConjugated Diene217[16]
1,3,5-HexatrieneConjugated Triene258[16]

Therefore, a conjugated heptatriene like 1,3,5-heptatriene will have a significantly higher λ_max than a non-conjugated isomer. This is a direct consequence of the smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap in more extended conjugated systems.[16][17][18]

HOMO_LUMO_Gap cluster_non_conjugated Non-Conjugated System cluster_conjugated Conjugated System LUMO_nc LUMO HOMO_nc HOMO LUMO_nc->HOMO_nc Large Energy Gap (shorter λmax) LUMO_c LUMO HOMO_c HOMO LUMO_c->HOMO_c Smaller Energy Gap (longer λmax)

Sources

Methodological & Application

Application Note: Precision Functionalization of Polyethylene using 5-Methyl-1,3,6-Heptatriene (MHT)

[1][2]

Executive Summary

The incorporation of 5-methyl-1,3,6-heptatriene (MHT) into ethylene polymerization represents a high-value strategy for synthesizing functionalizable polyolefins .[1][2] Unlike standard comonomers (e.g., 1-hexene, 1-octene) that provide only short-chain branching, or non-conjugated dienes (e.g., 1,4-hexadiene) that introduce a single pendant double bond, MHT introduces a pendant conjugated diene moiety.[1][2]

This specific architecture allows for post-polymerization modification via Diels-Alder cycloaddition or rapid cross-linking, bridging the gap between inert polyolefins and reactive functional materials.[1][2] This guide details the protocol for solution polymerization using metallocene catalysis to achieve uniform comonomer distribution.[1]

Technical Background & Mechanism

The Monomer Architecture

MHT contains two distinct reactive sites:[1]

  • Terminal Isolated Vinyl (C6-C7): Sterically accessible and electronically similar to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -olefins, favoring 1,2-insertion by single-site catalysts.[1]
    
  • Conjugated Diene System (C1-C4): Less reactive toward metallocene insertion due to steric hindrance and electronic delocalization, but highly reactive for post-polymerization chemistry.[1][2]

Selective Insertion Pathway

The critical challenge is preventing catalyst poisoning by the conjugated diene.[1] Metallocene catalysts (specifically Constrained Geometry Catalysts or Ansa-Zirconocenes) are preferred over Ziegler-Natta systems because they tolerate dienes better and maintain narrow polydispersity (PDI).[2]

Mechanism Visualization:

MHT_InsertionCatActive Catalyst(Zr+ - Polymer Chain)Coordπ-Coordination(C6 Vinyl)Cat->Coord + MHTMHT5-Methyl-1,3,6-Heptatriene(Monomer)MHT->Coord Selectivity: C6 > C1PoisonCatalyst Poisoning(Conjugated Diene Coordination)MHT->Poison Side Reaction(Avoided by Sterics)Insert1,2-InsertionCoord->Insert FastChainPolyethylene Backbonewith Pendant DieneInsert->Chain Propagation

Figure 1: Selective insertion mechanism of MHT. The catalyst preferentially targets the isolated C6 vinyl group, preserving the C1-C4 diene for future functionalization.[1][2]

Experimental Protocol

Materials & Purification
  • Monomer: 5-methyl-1,3,6-heptatriene (MHT) (CAS: 818-48-4 / 925-52-0).[1][2]

    • Purification: MHT is air-sensitive.[1][2] Distill over Calcium Hydride (

      
      ) under Nitrogen to remove moisture. Pass through a column of activated alumina to remove potential peroxide inhibitors immediately before use.[1]
      
  • Solvent: Anhydrous Toluene (HPLC grade), dried over Na/Benzophenone or passed through MBRAUN solvent purification columns.[1]

  • Catalyst: rac-Dimethylsilylbis(indenyl)zirconium dichloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) or Titanium-based CGC.
    
  • Activator: Methylaluminoxane (MAO) (10 wt% in toluene).

Polymerization Workflow (Solution Phase)

Step-by-Step Procedure:

  • Reactor Conditioning:

    • Heat a 500 mL stainless steel autoclave reactor to 120°C under vacuum for 1 hour to remove adsorbed water.

    • Cool to reaction temperature (e.g., 60°C) under a purge of high-purity Nitrogen.[1][2]

  • Scavenging:

    • Add 200 mL anhydrous Toluene.

    • Add 2 mL of MAO solution (acting as scavenger). Stir at 500 rpm for 10 minutes.

  • Comonomer Addition:

    • Inject purified MHT (calculated amount, e.g., 5–20 mL) into the reactor under Nitrogen back-pressure.[1][2]

    • Note: Higher MHT concentration increases branching density but may lower catalyst activity.[1]

  • Catalyst Injection:

    • Saturate the reactor with Ethylene gas (feed pressure: 5 bar / 72 psi).

    • Inject the catalyst solution (e.g., 5 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      mol Zr) using a high-pressure injection bomb.[1]
      
  • Polymerization:

    • Maintain constant Ethylene pressure (semi-batch mode) and temperature (60°C).

    • Run time: 15–30 minutes.[1] Monitor exotherm carefully.

  • Quenching & Workup:

    • Vent Ethylene.[1][3][4] Inject 10 mL Ethanol containing 5% HCl to kill the catalyst.

    • Pour reactor contents into 1 L of acidic Methanol to precipitate the polymer.[1]

    • Filter and wash with fresh Methanol. Dry in a vacuum oven at 50°C overnight.

Workflow Visualization:

Workflowcluster_prepPreparationcluster_rxnPolymerizationcluster_downDownstreamPurifyDistill MHT over CaH2AddMInject MHT ComonomerPurify->AddMCondBake Reactor (120°C, Vac)ScavAdd Solvent + MAO ScavengerCond->ScavScav->AddMSatSaturate with Ethylene (5 bar)AddM->SatCatInject Catalyst (Zr)Sat->CatRunRun 30 min @ 60°CCat->RunQuenchQuench (EtOH/HCl)Run->QuenchPptPrecipitate in MethanolQuench->PptDryVacuum DryPpt->Dry

Figure 2: Experimental workflow for the copolymerization of Ethylene and MHT.

Characterization & Data Interpretation

NMR Spectroscopy ( and )

NMR is the primary tool to validate the "pendant diene" structure.

Signal Region (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

, ppm)
AssignmentInterpretation
0.8 - 1.4

(Backbone)
Main polyethylene chain.[1]
1.9 - 2.1 Allylic protonsProtons adjacent to the pendant diene system.[1]
4.9 - 5.1

(Terminal)
Terminal protons of the pendant conjugated system.
5.4 - 6.2

(Internal)
Internal olefinic protons of the conjugated system.[1]
Absence of 5.8 (m) Vinyl (Isolated)Critical Check: Disappearance of the specific isolated vinyl signal of MHT confirms it has reacted/inserted.
Thermal Properties (DSC)
  • Melting Point (

    
    ):  Expect a decrease from pure HDPE (
    
    
    ) to
    
    
    depending on MHT incorporation.[1] The bulky pendant group disrupts crystallization more effectively than simple alkyl branches.[1]
  • Glass Transition (

    
    ):  May shift slightly higher due to the rigidity of the pendant diene.
    
Functionalization Potential (Self-Validation)

To verify the availability of the pendant diene:

  • Test: React the copolymer with Maleic Anhydride (Diels-Alder dienophile) in refluxing xylene.

  • Result: Appearance of succinic anhydride peaks in IR (

    
    ) confirms the conjugated diene was intact and reactive.
    

References

  • Patent: Impact modifier compositions for rigid pvc compositions of hydrocarbon rubbers and chlorinated polyethylene. EP1465950B1.[1] (Lists MHT as a triene comonomer for functionalized polyolefins). Link

  • Patent: Soft touch TPO compositions comprising polypropylene and low crystalline ethylene copolymers. US6498214B2.[1] (Details metallocene copolymerization with trienes). Link

  • Review: Comparative Analysis of Ethylene/Diene Copolymerization. NIH/PubMed. (Discusses kinetics of conjugated vs. non-conjugated diene insertion). Link (General Reference)

  • Methodology: Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers. (Protocol basis for slurry/solution polymerization). Link

Application Note & Protocol: High-Purity Isolation of 5-Methyl-1,3,6-heptatriene from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the isolation and purification of 5-methyl-1,3,6-heptatriene, a volatile conjugated triene, from complex reaction mixtures. Recognizing the challenges posed by its volatility and potential for isomerization, this guide moves beyond a simple procedural list to explain the rationale behind a multi-step purification strategy. We detail protocols for extractive work-up, fractional distillation, and flash column chromatography, supported by methods for purity verification using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is designed to equip researchers with the expertise to achieve high-purity isolation of this valuable synthetic building block.

Introduction: The Challenge of a Volatile Triene

5-Methyl-1,3,6-heptatriene is a conjugated triene with the molecular formula C8H12.[1][2] As a building block in organic synthesis, its utility is significant, particularly in reactions like the Diels-Alder cycloaddition.[1] However, its isolation from a reaction crude presents several challenges. Its nonpolar nature and low molecular weight confer high volatility, making it susceptible to loss during solvent removal. Furthermore, the conjugated triene system can be prone to polymerization or isomerization under thermal stress or in the presence of acidic or basic impurities.

Effective isolation, therefore, requires a carefully designed purification strategy that accounts for the specific impurities generated by the chosen synthetic route. This guide will focus on a robust workflow applicable to common syntheses, such as the Wittig reaction or Cope rearrangement, which are frequently employed for creating such unsaturated systems.[3][4][5]

Foundational Knowledge: Analyte Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants. The physical properties of 5-methyl-1,3,6-heptatriene are summarized in Table 1. Its low calculated boiling point and insolubility in water are critical factors guiding the isolation process.[1][6]

Table 1: Physical and Chemical Properties of 5-Methyl-1,3,6-heptatriene
PropertyValueUnitSource
Molecular FormulaC8H12PubChem[2][7]
Molecular Weight108.18 g/mol PubChem[2][7]
IUPAC Name(3E)-5-methylhepta-1,3,6-trienePubChem[7]
CAS Number925-52-0Cheméo[6]
Normal Boiling Point (Tboil)379.52 (106.37 °C)KCheméo (Joback Calc.)[6]
Enthalpy of Vaporization (ΔvapH°)31.63kJ/molCheméo (Joback Calc.)[6]
LogP (Octanol/Water)2.551Cheméo (Crippen Calc.)[6]
Water Solubility (log10WS)-2.49mol/LCheméo (Crippen Calc.)[6]
Anticipating the Contaminants: A Synthesis-Dependent Approach

The choice of purification technique is directly influenced by the byproducts of the synthesis reaction.

  • From a Wittig Reaction: This popular olefination method will introduce specific, high-polarity byproducts.[3][8][9][10] The primary contaminant is triphenylphosphine oxide (Ph3P=O), a high-boiling, crystalline solid. Other impurities may include unreacted starting aldehyde, the phosphonium salt precursor, and residual strong base (e.g., n-butyllithium).

  • From a Cope Rearrangement: This thermal isomerization of a 1,5-diene is an equilibrium process.[4][5][11][12] Therefore, the crude mixture will likely contain the starting 1,5-diene regioisomer in addition to the desired 5-methyl-1,3,6-heptatriene. The separation challenge here lies in distinguishing between structurally similar, nonpolar isomers with potentially very close boiling points.

The Isolation Workflow: A Multi-Stage Strategy

Our recommended workflow is a sequential process designed to remove impurities based on their differing physical properties. This ensures maximum purity with minimal loss of the volatile target compound.

G cluster_0 Isolation & Purification Workflow Reaction Crude Reaction Mixture Workup Aqueous Extractive Work-up Reaction->Workup Remove water-soluble salts, quench reagents Distillation Fractional Distillation Workup->Distillation Separate by boiling point (Removes Ph3P=O, high-boilers) Chromatography Flash Column Chromatography Distillation->Chromatography Separate by polarity (Removes isomers, nonpolar impurities) Analysis Purity & Identity Confirmation (GC-MS, NMR) Chromatography->Analysis Final Product

Caption: Overall workflow for isolating 5-methyl-1,3,6-heptatriene.

Protocol 1: Aqueous Extractive Work-up

Rationale: This initial step aims to remove highly polar, water-soluble impurities such as inorganic salts from quenching agents or phosphonium salts from a Wittig reaction. As a nonpolar hydrocarbon, 5-methyl-1,3,6-heptatriene has extremely low water solubility and will be preferentially partitioned into an organic solvent.[6]

Step-by-Step Methodology:

  • Cool the crude reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add a volume of a nonpolar organic solvent with a low boiling point (e.g., diethyl ether or pentane) approximately equal to the reaction volume. This ensures the viscosity is low enough for efficient separation.

  • Add an equal volume of deionized water or a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or ammonium chloride (if a strong base like an organolithium was used).

  • Gently invert the funnel multiple times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions.

  • Allow the layers to fully separate. The organic layer, containing the product, should be less dense and on top.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer again with a saturated brine solution. This helps to break any emulsions and further remove dissolved water from the organic phase.

  • Drain the brine layer. Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Gravity filter or carefully decant the dried organic solution into a round-bottom flask suitable for distillation.

Protocol 2: Purification by Fractional Distillation

Rationale: Fractional distillation is a powerful technique for separating liquids with different boiling points.[13][14] This step is particularly crucial for removing high-boiling impurities like triphenylphosphine oxide (b.p. >360 °C) from a Wittig reaction or less volatile starting materials. The efficiency of the separation depends on the number of theoretical plates in the distillation column, which is a measure of its ability to perform repeated vaporization-condensation cycles.[15]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Solvent Removal: If the product is in a low-boiling solvent like diethyl ether (b.p. 34.6 °C), gently heat the flask in a water bath to distill off the bulk of the solvent first. This initial distillation can be done without the fractionating column (simple distillation) to save time.

  • Fractional Distillation: Once the solvent is removed, attach the fractionating column. Heat the distillation flask using a heating mantle.

  • Equilibration: Heat the mixture slowly until it begins to boil. Observe the condensation ring rising slowly up the column. The goal is to establish a temperature gradient along the column.[13] This process should be slow to allow for multiple vaporization-condensation cycles, which is the basis of the separation.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of 5-methyl-1,3,6-heptatriene (~106 °C).[6] Discard any initial forerun that has a lower boiling point and stop the distillation if the temperature rises significantly, indicating the presence of higher-boiling impurities.

  • Yield: The collected liquid should be a significantly purified sample of the target compound.

Protocol 3: High-Purity Polishing with Flash Column Chromatography

Rationale: If fractional distillation is insufficient to separate the target from impurities with very similar boiling points (e.g., isomers from a Cope rearrangement), flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[16] For a nonpolar compound like 5-methyl-1,3,6-heptatriene, a nonpolar stationary phase (silica gel) and a nonpolar mobile phase will be used.[17]

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. For this nonpolar compound, start with 100% hexanes or petroleum ether. The ideal solvent system should give the target compound an Rf value of approximately 0.3.[16]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Concentrate the sample from the distillation into a minimal volume of the mobile phase.

    • Carefully pipette the concentrated sample onto the sand layer. .

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure to achieve a steady flow rate.

    • Collect small fractions in test tubes or vials. As a nonpolar compound, 5-methyl-1,3,6-heptatriene will elute very quickly from the column.[16]

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. Caution: Use a low bath temperature and do not apply a high vacuum to avoid co-evaporation of the volatile product.

Verification of Purity and Identity

After isolation, it is imperative to confirm the purity and structural identity of the final product.

G cluster_1 Purity Assessment Logic Purity Is the sample >99% pure? GCMS GC-MS Analysis Purity->GCMS Primary quantitative check NMR NMR Spectroscopy GCMS->NMR If pure, confirm structure Impure Further Purification Needed GCMS->Impure If impure Final Pure Product Confirmed NMR->Final Structure matches

Caption: Logic for final product analysis and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for assessing the purity of volatile compounds like 5-methyl-1,3,6-heptatriene.[18][19][20] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for identification. Purity is determined by the relative area of the product peak compared to any impurity peaks.

Table 2: Typical GC-MS Starting Parameters for Analysis
ParameterSettingRationale
GC System Agilent 8890 GC or similarStandard for volatile organic analysis.[18]
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA nonpolar column suitable for hydrocarbon separation.
Inlet Mode Split (e.g., 20:1)Prevents column overloading with a neat sample.[18]
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/minA standard temperature ramp to separate compounds by boiling point.
Carrier Gas HeliumInert carrier gas.
MS Detector 5977B MSD or similarProvides mass fragmentation data for identification.[18]
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 35 - 350 m/zCovers the expected mass range of the product and likely fragments.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
  • ¹H and ¹³C NMR: Provides definitive structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for the vinyl and allylic protons and carbons of the 5-methyl-1,3,6-heptatriene structure.

  • IR Spectroscopy: Will confirm the presence of key functional groups. Expect to see C-H stretching frequencies for sp² and sp³ carbons (~3080 cm⁻¹ and ~2960 cm⁻¹, respectively) and C=C stretching for the conjugated double bonds (~1650-1600 cm⁻¹).[21]

References

  • LookChem. Cas 818-48-4,(E)-5-Methyl-1,3,6-heptatriene. [Link]

  • Tholl, D. & My-Linh, T. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology. [Link]

  • Cheméo. Chemical Properties of 1,3,6-Heptatriene, 5-methyl- (CAS 925-52-0). [Link]

  • PubChem. 1,3,6-Heptatriene, 5-methyl- | C8H12 | CID 5367027. [Link]

  • NIST. 1,3,6-Heptatriene, 5-methyl- - NIST WebBook. [Link]

  • PubChem. 5-Methylhepta-1,3,6-triene | C8H12 | CID 136707. [Link]

  • PubChem. 5-Ethynylhepta-1,3,6-triene | C9H10 | CID 90877593. [Link]

  • Save My Exams. Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. [Link]

  • University of Rochester. Chromatography: How to Run a Flash Column. [Link]

  • Agilent. Terpene Identification in Hemp Flower by GC/MS. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Quora. Are alkenes produced using fractional distillation?. [Link]

  • ResearchGate. How to isolate terpenes and sesquiterpenes from essential oil?. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Semantic Scholar. Fractional Distillation. [Link]

  • Shimadzu. Simplified Cannabis Terpene Profiling by GCMS. [Link]

  • Reddit. Chromatography to separate polar molecules?. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Cope Rearrangement. [Link]

  • YouTube. AQA A-Level Chemistry - Fractional Distillation and Cracking. [Link]

  • Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • LECO. Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Wikipedia. Cope rearrangement. [Link]

  • RSC Publishing. The influence of terpenes on the release of volatile organic compounds and active ingredients to cannabis vaping aerosols. [Link]

  • PubMed Central. Extraction of Phenolic Compounds and Terpenes from Cannabis sativa L. By-Products: From Conventional to Intensified Processes. [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • YouTube. Wittig reaction for alkene synthesis. [Link]

  • NIST. 1,3,6-Heptatriene, 5-methyl- - NIST WebBook. [Link]

  • ResearchGate. Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species | Request PDF. [Link]

  • Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

  • PubMed Central. Aromatic Cope Rearrangements. [Link]

  • MDPI. Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. [Link]

Sources

Application Note: Thermal Cycloisomerization & Electrocyclization of 5-Methyl-1,3,6-Heptatriene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Electrocyclization

This Application Note details the protocol for the thermal conversion of 5-methyl-1,3,6-heptatriene into substituted cyclohexadienes.

Critical Insight: Researchers often misclassify this reaction as a direct electrocyclization. In reality, 5-methyl-1,3,6-heptatriene is a "skipped" polyene (non-conjugated) and cannot undergo direct electrocyclization. The reaction is a thermal cascade comprising two distinct pericyclic events:

  • [1,5]-Sigmatropic Hydrogen Shift: Isomerizes the 1,3,6-triene into a conjugated 1,3,5-triene.

  • 6

    
    -Electrocyclization:  The conjugated intermediate spontaneously cyclizes to form the cyclohexadiene ring.
    

This guide provides the specific flow-chemistry and batch protocols to control this cascade, maximizing yield while suppressing polymerization and competing intramolecular Diels-Alder (IMDA) pathways.

Mechanistic Deep Dive & Causality

Understanding the orbital symmetry governing this reaction is essential for controlling stereochemistry and yield.

The Cascade Pathway

The reaction is driven by the thermodynamic stability of the conjugated system and the subsequent ring formation.

  • Activation (The Shift): Heating the substrate (

    
    ) activates a suprafacial [1,5]-hydrogen shift. The hydrogen at C5 (chiral center) migrates to C1 or C7.
    
  • The Trap (Electrocyclization): The resulting 1,3,5-triene is a reactive intermediate. Under thermal conditions, it obeys the Woodward-Hoffmann rules for a

    
     system (
    
    
    
    electrons), undergoing disrotatory ring closure.
Stereochemical Control
  • Starting Material: 5-methyl-1,3,6-heptatriene (racemic or enantiopure).[1][2]

  • Intermediate: The geometry of the triene double bonds (E/Z) formed during the shift dictates the relative stereochemistry of the final cyclohexadiene (cis/trans methyl groups) due to the disrotatory closure.

Pathway Visualization

The following diagram illustrates the kinetic competition and the sequential nature of the reaction.

ReactionPathway SM 5-Methyl-1,3,6-heptatriene (Skipped Polyene) Inter Conjugated 1,3,5-Triene (Transient Intermediate) SM->Inter [1,5]-H Shift Suprafacial Δ > 120°C Prod Methyl-1,3-Cyclohexadiene (Final Product) Inter->Prod 6π Electrocyclization Disrotatory Side Polymerization/Oligomers (Side Products) Inter->Side Intermolecular Rxn

Figure 1: The thermal cascade pathway. The reaction requires high thermal energy to overcome the activation barrier of the initial sigmatropic shift.

Experimental Protocols

We present two protocols: a Batch Method (for small-scale exploratory work) and a Flow Chemistry Method (recommended for scale-up and safety).

Safety Pre-Check
  • Hazards: 1,3,6-heptatrienes are prone to rapid oxidation and polymerization.

  • Pressure: Reactions are performed above the boiling point of solvents; use rated pressure vessels.

  • Inert Atmosphere: Strict exclusion of oxygen is required to prevent peroxide formation and radical polymerization.

Method A: High-Temperature Flow Synthesis (Recommended)

Flow chemistry allows for precise residence time control, minimizing the degradation of the sensitive cyclohexadiene product.

Equipment:

  • Tubular Reactor (Stainless steel or PFA), Volume: 10 mL.

  • HPLC Pump.

  • Back Pressure Regulator (BPR): 7-10 bar.

Reagents:

  • Substrate: 5-methyl-1,3,6-heptatriene (neat or 0.5 M solution).

  • Solvent: Toluene (degassed).

  • Internal Standard: Dodecane (optional, for GC monitoring).

Step-by-Step Protocol:

  • Preparation: Dissolve 5-methyl-1,3,6-heptatriene in dry, degassed toluene to a concentration of 0.1 M to 0.5 M. Note: Dilution favors cyclization over intermolecular polymerization.

  • System Priming: Flush the reactor with pure toluene. Set the Back Pressure Regulator to 100 psi (approx 7 bar) to keep solvent liquid at high T.

  • Heating: Heat the reactor coil to 180°C .

    • Causality: High temperature is required to drive the rate-limiting [1,5]-shift.

  • Execution: Pump the reaction mixture at a flow rate corresponding to a residence time (

    
    ) of 20–30 minutes .
    
    • Calculation: Flow Rate (mL/min) = Reactor Volume (mL) /

      
       (min).
      
  • Quench: Direct the output through a cooling loop (0°C) before collection to immediately halt thermal reversibility.

  • Purification: Concentrate under reduced pressure (keep bath < 40°C). Purify via flash chromatography on neutral alumina (silica can cause aromatization) using Pentane/Ether.

Method B: Sealed Tube Batch Synthesis

Equipment: Heavy-wall pressure tube with Teflon screw cap.

Step-by-Step Protocol:

  • Charge: Add 5-methyl-1,3,6-heptatriene (1.0 equiv) and Xylene (0.1 M concentration) to the tube.

  • Degas: Sparge with Argon for 15 minutes. This is critical to inhibit radical polymerization.

  • Seal & Heat: Seal the tube and immerse in an oil bath at 160°C for 4–6 hours.

  • Monitor: Analyze aliquots by GC-FID every hour. Look for the disappearance of the starting material peak and the emergence of the slightly lower-retention cyclohexadiene peak.

  • Workup: Cool to room temperature. Remove solvent via rotary evaporation. Distill the residue under high vacuum (Kugelrohr) if product volatility permits.

Data Analysis & Validation

Quantitative Markers (Table 1)

Use these parameters to validate the reaction progress.

ParameterStarting Material (1,3,6-Triene)Product (Cyclohexadiene)Analytical Method
1H NMR (Alkene Region) Terminal vinyl protons (

4.9-5.9 ppm)
Ring internal alkene protons (

5.4-5.8 ppm)
1H NMR (

)
1H NMR (Aliphatic) Methyl doublet at

~1.1 ppm (CH-CH3)
Methyl signals shift/split depending on isomer1H NMR
UV-Vis Absorbance

< 230 nm (non-conjugated)

~260 nm (conjugated diene)
UV-Vis Spectroscopy
GC Retention Time Reference

Typically shorter

(more compact shape)
GC-MS / FID
Interpreting the Cascade
  • Observation: If you observe a peak corresponding to a conjugated triene (1,3,5-isomer) in GC/NMR, the reaction temperature is likely too low . The electrocyclization is fast relative to the shift at high temperatures, but at lower temperatures, the intermediate may accumulate.

  • Self-Validation: The appearance of the UV absorption at 260 nm is a definitive "Go/No-Go" test for the formation of the conjugated diene system within the ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Polymerization Oxygen presence or concentration too high.Degas solvents thoroughly. Dilute reaction to <0.1 M to favor intramolecular reaction.
Aromatization (Benzene formation) Oxidation of product or acidic workup.Use radical inhibitor (BHT). Use neutral alumina instead of acidic silica. Avoid air exposure.
Incomplete Conversion Temperature too low for [1,5]-shift.Increase T to 180-200°C. Switch to high-boiling solvent (Decalin/Tetralin).
Isomer Mixture Lack of stereocontrol in shift.Starting material purity is critical. Note that thermal [1,5]-shifts are reversible; kinetic control (Flow) is preferred.

References

  • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Academic Press. (Foundational theory for electrocyclization and sigmatropic shifts).

  • Okamura, W. H., et al. (1993). Thermal [1,7]-Sigmatropic Hydrogen Shifts in Vinylallenes. Journal of the American Chemical Society. (Discusses competing sigmatropic shifts in polyenes).

  • Marvell, E. N. (1980). Thermal Electrocyclic Reactions. Academic Press. (Comprehensive review of kinetics and stereochemistry).

  • Spangler, C. W. (1976). The Thermal Rearrangement of 1,3,6-Heptatrienes. Chemical Reviews. (Specific review of the 1,3,6-triene cascade).

  • Reusch, W. (2021).[3] Sigmatropic Rearrangements. Chemistry LibreTexts. (Mechanistic overview of [1,5] shifts).

Sources

Troubleshooting & Optimization

minimizing 1,3,6-octatriene byproducts in heptatriene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing 1,3,6-Octatriene Byproducts in Butadiene-Allyl Codimerization Ticket ID: CHEM-C7-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic & Decision Matrix

Objective: Isolate the mechanistic failure causing C8 (octatriene) formation during C7 (heptatriene) synthesis.

The formation of 1,3,6-octatriene is the signature of 1,3-butadiene homodimerization . This occurs when the catalytic center coordinates two butadiene molecules simultaneously, rather than the desired cross-coupling between one butadiene (C4) and your allyl source (C3).

Workflow Analysis (Graphviz)

The following decision tree models the kinetic competition occurring in your reactor.

ReactionPathways Reactants Reactor Feed: 1,3-Butadiene (C4) + Allyl Species (C3) Coordination Ligand Exchange / Coordination Reactants->Coordination Catalyst Catalyst Center (M-L Species) Catalyst->Coordination BisButadiene Intermediate: Bis(butadiene)-Metal Complex Coordination->BisButadiene High [Butadiene] Low Steric Bulk AllylButadiene Intermediate: Allyl-Butadiene-Metal Complex Coordination->AllylButadiene High [Allyl] Controlled Feed Path_Homo Path A: Homocoupling (Kinetic Error) Octatriene Byproduct: 1,3,6-Octatriene (C8) Path_Homo->Octatriene Path_Hetero Path B: Cross-Coupling (Target) Heptatriene Product: 1,3,6-Heptatriene (C7) Path_Hetero->Heptatriene BisButadiene->Path_Homo AllylButadiene->Path_Hetero Control Corrective Action: Increase Allyl:Diene Ratio Switch to Bulky Phosphines Octatriene->Control

Caption: Kinetic competition between homocoupling (Red) and cross-coupling (Green). Success depends on preventing the Bis(butadiene) intermediate.

The Chemistry: Root Cause Analysis

To eliminate 1,3,6-octatriene, you must understand the Metallacycle Mechanism .

The Mechanism of Failure

In transition metal catalysis (Co, Ni, Pd, or Rh), the formation of linear trienes proceeds via oxidative cyclization.

  • The Error (C8 Formation): The metal center binds two molecules of butadiene. This forms an octadienyl-metal intermediate (often a bis-π-allyl complex). β-hydride elimination followed by reductive elimination yields 1,3,6-octatriene.

  • The Target (C7 Formation): The metal must bind one butadiene and one allyl species (e.g., allyl chloride, allyl acetate, or propylene).

Critical Control Points
ParameterEffect on SelectivityMechanism
Butadiene Concentration Critical Second-order dependence for byproduct formation (

).[1]
Ligand Cone Angle HighLarge bite angles destabilize the bis-butadiene complex, favoring the smaller allyl-butadiene complex.
Allyl Excess HighLe Chatelier’s principle forces the equilibrium toward the hetero-complex.

Troubleshooting Guide (FAQs)

Issue 1: "My GC-MS shows >15% 1,3,6-octatriene."

Diagnosis: The local concentration of butadiene at the catalyst interface is too high. Corrective Action:

  • Implement Semi-Batch Addition: Never add all butadiene at the start (batch mode). Use a syringe pump to feed butadiene slowly into a pool of the allyl partner and catalyst.

  • Target Feed Rate: Maintain the feed rate such that butadiene is the limiting reagent at every instant (

    
    ).
    
Issue 2: "I am using a Cobalt catalyst and cannot stop dimerization."

Diagnosis: Cobalt (I/0) species are chemically predisposed to butadiene dimerization (the "Miller" or "Hilt" reaction manifold). Corrective Action:

  • Ligand Switch: If using simple salts like CoBr

    
    (dppe), switch to bulky phosphines or N-heterocyclic carbenes (NHC).
    
  • Metal Switch: If possible, switch to Rhodium (Rh) or Ruthenium (Ru) . Rhodium catalysts (e.g., Wilkinson's catalyst derivatives) typically show higher preference for cross-coupling over homocoupling due to different oxidative addition kinetics [1].

Issue 3: "The reaction stalls after 50% conversion."

Diagnosis: "Popcorn" polymer formation or stable


-octadienyl resting states are deactivating the catalyst.
Corrective Action: 
  • Temperature Modulation: Increase temperature by 10°C to promote reductive elimination of the product, freeing the catalyst.

  • Solvent Choice: Switch to THF or DCM. Non-polar solvents (Hexane) often precipitate active catalytic species in these specific coupling reactions.

Optimized Experimental Protocol

Method: Rhodium-Catalyzed Codimerization (High Selectivity) This protocol minimizes C8 byproducts by enforcing high allyl-to-diene ratios.

Materials
  • Catalyst: [RhCl(cod)]

    
     (1 mol%) + DPPE (1,2-Bis(diphenylphosphino)ethane) (2 mol%).
    
  • Reagent A (Allyl): Allyl Acetate or Allyl Chloride (1.5 equivalents).

  • Reagent B (Diene): 1,3-Butadiene (1.0 equivalent).

  • Solvent: Anhydrous THF (degassed).

Step-by-Step Workflow
  • Catalyst Activation (In Glovebox/Schlenk):

    • Dissolve [RhCl(cod)]

      
       (10 mg) and DPPE (17 mg) in 5 mL THF. Stir for 15 min until the solution turns orange-yellow (formation of active cationic Rh species).
      
  • Substrate Loading (The "Pool"):

    • Add the entirety of the Allyl species (e.g., 10 mmol) to the reaction vessel.

    • Heat to 60°C under Argon.

  • Controlled Addition (The "Starve" Feed):

    • Condense 1,3-butadiene into a separate chilled graduated cylinder or pressure-tight syringe.

    • CRITICAL STEP: Add the butadiene solution dropwise over 2–4 hours.

    • Why? This keeps

      
       relative to 
      
      
      
      , statistically preventing the coordination of two butadiene molecules.
  • Quench & Purification:

    • Cool to room temperature. Filter through a silica plug (removes Rh).

    • Analyze via GC-FID. Expect <3% 1,3,6-octatriene.

References

  • Selective 1,3-butadiene dimerization to 1,3,7-octatriene catalyzed by a heterogeneous Pd catalyst supported on a sterically encumbered NHC polymer. Source: ResearchGate (2025).[2][3] URL:[Link]

  • Development of a Highly Selective and Efficient Catalyst for 1,3-Butadiene Dimerization. Source: ResearchGate (2025).[2][3] URL:[Link]

  • Metal Allyl and Diene Complexes. Source: Chemistry LibreTexts (2026). URL:[Link]

  • Tris(Butadiene) Compounds versus Butadiene Oligomerization in Second-Row Transition Metal Chemistry. Source: MDPI (2021). URL:[Link]

Sources

Technical Support Center: Mastering Regioselectivity in Butadiene Dimerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in butadiene dimerization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between experimental parameters and reaction outcomes. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we encounter from researchers working on butadiene dimerization.

Q1: My reaction is producing a significant amount of 4-vinylcyclohexene (VCH). How can I minimize this side product?

A1: The formation of 4-vinylcyclohexene (VCH) is a common issue, arising from a non-catalyzed, thermal Diels-Alder reaction where one butadiene molecule acts as the diene and another as the dienophile.[1] This side reaction is purely dependent on time and temperature.[2] To minimize VCH formation, you should:

  • Lower the reaction temperature: The Diels-Alder reaction has a higher activation energy than many catalytic dimerization pathways. Running your reaction at the lowest feasible temperature for your catalyst system will significantly favor the desired catalytic route.

  • Shorten reaction and residence times: Prolonged exposure of butadiene to elevated temperatures will inevitably lead to increased VCH levels.[2]

  • Use a highly active catalyst: A more efficient catalyst will consume the butadiene faster, reducing the time available for the thermal Diels-Alder reaction to occur.

Q2: I am observing significant polymer formation ("popcorn polymer") in my reactor. What causes this and how can I prevent it?

A2: "Popcorn polymer" is a highly cross-linked, insoluble polymer that can be a serious safety hazard, capable of rupturing equipment.[3] Its formation is typically initiated by free radicals. Key preventative measures include:

  • Rigorous exclusion of oxygen: Butadiene can react with oxygen to form peroxides, which are potent polymerization initiators upon decomposition.[1][3] Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all reagents and solvents are deoxygenated.

  • Passivate metal surfaces: Iron rust is a known catalyst for popcorn polymer formation.[3] Using glass reactors or ensuring metal reactors are properly passivated can mitigate this.

  • Use appropriate inhibitors for storage: While inhibitors like tert-butylcatechol (TBC) are used for storing butadiene, they are not effective at the higher temperatures of dimerization reactions and will not prevent them.[4][5] Their purpose is to prevent free-radical polymerization during storage.

Q3: What is the fundamental difference between dimerization and telomerization of butadiene, and how can I control which pathway dominates?

A3: The key difference lies in the incorporation of a nucleophile.

  • Dimerization couples two molecules of butadiene to form an eight-carbon chain, such as 1,3,7-octatriene.

  • Telomerization also couples two butadiene molecules but incorporates a nucleophile (the "telogen"), such as an alcohol or amine, into the final product.[1][6] For example, with methanol, the product is typically 1-methoxyocta-2,7-diene.[1]

Control between these pathways is often achieved by modifying the catalyst system and reaction conditions:

  • Ligand Choice: A fascinating example is the use of palladium catalysts with N-heterocyclic carbene (NHC) ligands. Switching from an IMes ligand to a di-methylated IPr ligand can shift the selectivity from telomerization to dimerization under otherwise identical conditions.[6]

  • Presence of a Nucleophile: The most straightforward control is the presence or absence of a suitable nucleophile. If no nucleophile is present, dimerization is the more likely outcome.

  • Additives: Surprisingly, carbon dioxide can inhibit the dimerization process and promote telomerization, particularly with water as the nucleophile.[1]

Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented guide to common challenges in controlling regioselectivity.

Issue 1: Poor Selectivity Between Linear Dimers (e.g., 1,3,7-octatriene vs. other isomers)

Symptoms: Your GC/MS analysis shows a mixture of linear C8 isomers, and the desired product is not the major component.

Underlying Causes & Solutions:

The regioselectivity in linear dimerization is primarily controlled by the catalyst system, particularly the ligands attached to the metal center. The electronic and steric properties of the ligand influence the stability and reactivity of the key catalytic intermediates.

  • Causality: In palladium-catalyzed systems, the reaction proceeds through a (η³,η¹-octadienediyl)palladium intermediate. The choice of ligand affects how this intermediate is formed and how it subsequently reacts to release the final product.[1]

Troubleshooting Steps:

  • Evaluate Your Ligand:

    • Phosphine Ligands: The bite angle and steric bulk of phosphine ligands are critical. Bulky ligands can favor the formation of certain isomers by sterically directing the coupling of butadiene molecules. For instance, in related reactions, bulky ligands have been shown to control product selectivity.[7]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and can significantly influence the electronic properties of the metal center. The steric bulk of the N-aryl substituents on the NHC can be tuned to control selectivity. For instance, the use of a 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-3H-imidazolidenylpalladium(0) complex has been shown to be highly efficient and selective for the dimerization to 1,3,7-octatriene.[6]

  • Adjust the Ligand-to-Metal Ratio: The number of ligand molecules coordinated to the metal center can affect the catalytic activity and selectivity. A systematic screen of the ligand-to-metal ratio (e.g., 1:1, 2:1, 4:1) is recommended.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates in the catalytic cycle. While less impactful than the ligand, it is a variable worth screening.

Data-Driven Insights: Ligand Effects on Product Distribution

Catalyst SystemPredominant Product(s)Key ObservationsReference
Pd(acac)₂ / PPh₃Mixture of octatrienes and telomerization products (if nucleophile present)A standard, often unselective system.[8]
Pd(0) / 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-imidazolidenylidene1,3,7-OctatrieneHigh selectivity and turnover numbers for dimerization.[6]
Ni(0) / IPr ligandBicyclic products (cyclotelomerization)Demonstrates a switch in mechanism from linear dimerization.[9]
Issue 2: Reaction Stalls or Low Conversion

Symptoms: The reaction stops before the butadiene is fully consumed, or the conversion rate is impractically low.

Underlying Causes & Solutions:

Low conversion can be due to catalyst deactivation, insufficient catalyst loading, or suboptimal reaction conditions.

Troubleshooting Workflow:

G start Low Conversion Observed check_purity Verify Butadiene & Solvent Purity start->check_purity Impurities can poison catalyst check_catalyst Check Catalyst Activity check_purity->check_catalyst If pure, suspect catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading If active, may be insufficient optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If loading is sufficient, check temp check_ligand Evaluate Ligand Stability optimize_temp->check_ligand High temps can degrade ligands final_analysis Analyze for Inhibitors check_ligand->final_analysis If stable, check for unknown inhibitors G cluster_cat Catalytic Cycle cluster_side Side Reaction Pd0 Pd(0)L_n Pd_buta Pd(0)(butadiene)₂L_n Pd0->Pd_buta + 2 Butadiene Ox_couple (η³,η¹-octadienediyl)Pd(II)L_n Pd_buta->Ox_couple Oxidative Coupling Product_release 1,3,7-Octatriene Ox_couple->Product_release Reductive Elimination / β-H Elimination Product_release->Pd0 Regenerates Catalyst Buta1 Butadiene (Diene) VCH 4-Vinylcyclohexene Buta1->VCH Buta2 Butadiene (Dienophile) Buta2->VCH [4+2] Cycloaddition (Thermal)

Catalytic vs. Thermal Pathways in Butadiene Dimerization.

References

  • Controlling regioselectivity in butadiene dimerization catalyst systems.
  • Mechanism of butadiene dimerization regioselectivity.
  • Ligand effects on nickel-catalyzed butadiene dimerization.

  • Palladium-catalyzed butadiene dimerization to 1,3-octadiene.

  • Troubleshooting guide for butadiene dimerization reactions.
  • The Analysis of 4-Vinyl-Cyclo-Hexene (VCH) in Butadiene with the DVLS LGI Injector. Da Vinci Laboratory Solutions. [Link]

  • Synthesis of 4-vinylcyclohexene from butadiene.

  • Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt. [Link]

  • Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. RSC Publishing. [Link]

  • Stereoselective 1,3-Cyclotelomerization of Butadiene with Dienophiles under Nickel Catalysis. Journal of the American Chemical Society. [Link]

  • Development of a Highly Selective and Efficient Catalyst for 1,3-Butadiene Dimerization. Organic Letters. [Link]

  • Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen. Journal of Hazardous Materials. [Link]

  • 1998-butadiene-thermal-dimerization-trimerization-free-radical-polymerization-polymer-decomposition-reactions.pdf. ioKinetic. [Link]

  • A Detailed Reaction Model for the Thermal Dimerization of 1,3-Butadiene. ioMosaic. [Link]

  • The Dimerization of Butadiene by Palladium Complex Catalysts. Bulletin of the Chemical Society of Japan. [Link]

Sources

Validation & Comparative

Comprehensive Guide: GC-MS Analysis of 5-Methyl-1,3,6-heptatriene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1,3,6-heptatriene (CAS 925-52-0) is a specific acyclic C8H12 isomer, primarily known as a dimerization product of 1,3-butadiene and a trace component in specific essential oils (e.g., Syzygium cumini, Chrysanthemum).[1][2][3][4][5] Its analysis presents a distinct chromatographic challenge: it is often co-eluted with other C8 hydrocarbons on standard non-polar phases, necessitating the use of polar stationary phases for definitive resolution.

This guide provides a validated analytical framework for researchers, distinguishing this compound from its structural isomers (e.g., 1,3,6-octatriene, 4-vinylcyclohexene) using retention indices (RI) and mass spectral signatures.

Part 1: Chemical Identity & Analytical Significance

Understanding the structural context is critical for selecting the correct separation mechanism. Unlike its cyclic isomer 4-vinylcyclohexene (a common butadiene dimer), 5-methyl-1,3,6-heptatriene retains an open-chain structure with three double bonds. This results in a significantly different interaction with stationary phases, particularly those capable of


-

interactions (polar phases).
PropertyDataRelevance to GC-MS
CAS Number 925-52-0Unique Identifier
Formula C

H

Isomeric with vinylcyclohexene, cyclooctadiene, octatriene
Boiling Point ~106°C (379 K)Elutes early on non-polar columns (before VCH)
Structure Acyclic conjugated trieneHigh affinity for Polar (Wax) phases due to

-electrons

Part 2: Experimental Protocol & Methodology

Chromatographic Separation Strategy

The "Polarity Effect" is the key to identification. On standard non-polar columns (DB-1, DB-5), 5-methyl-1,3,6-heptatriene elutes in a crowded region of C8 hydrocarbons. Its boiling point (106°C) is lower than that of 4-vinylcyclohexene (126°C), causing it to elute earlier on boiling-point driven separations. However, on Polar (PEG/Wax) columns, the accessible


-electrons of the acyclic triene system interact strongly with the stationary phase, shifting its retention significantly later, away from saturated interferences.
Recommended Instrument Conditions
System A: Definitive Identification (Polar)
  • Column: DB-Wax / HP-INNOWax (Polyethylene Glycol), 60m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[2]

  • Oven Program: 50°C (hold 2 min)

    
     3°C/min to 240°C.
    
  • Rationale: Maximizes separation of triene isomers based on electronic structure rather than just volatility.

System B: Screening (Non-Polar)
  • Column: DB-5MS / HP-5 (5% Phenyl Methyl Siloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Oven Program: 40°C (hold 2 min)

    
     5°C/min to 250°C.
    
  • Rationale: Standard screening, but prone to co-elution. Use only if coupled with high-resolution MS or if the sample matrix is simple.

Part 3: Retention Indices (RI) & Performance Data

The following table synthesizes experimental data and authoritative predictions. Note the massive shift in RI between column types, which is diagnostic for this compound.

Table 1: Comparative Retention Indices
Column PhaseRetention Index (RI)ReliabilitySource / Context
Standard Polar (PEG/Wax) 1549 High (Experimental) NIST Mass Spectrometry Data Center [1]
Standard Polar (PEG/Wax) 1558 High (Experimental)Essential Oil Analysis (Pontes et al.) [2]
Non-Polar (DB-5/HP-5) ~800 - 850 Medium (Inferred)Estimated based on boiling point (106°C) relative to n-alkanes. Elutes before 1,3,6-octatriene.
Non-Polar (DB-1) < 800 Low (Crowded)Likely co-elutes with other C8 aliphatics; not recommended for ID.

Critical Insight: The RI value of ~1550 on a polar column is the "Gold Standard" for identifying this compound. If your experimental RI on a Wax column is < 1500 or > 1600, it is likely not 5-methyl-1,3,6-heptatriene, regardless of the mass spectrum match.

Part 4: Mass Spectral Interpretation

The mass spectrum of 5-methyl-1,3,6-heptatriene is characterized by extensive fragmentation due to the instability of the acyclic polyene chain.

  • Molecular Ion (M+): m/z 108 (Distinct, but often low intensity).

  • Base Peak: m/z 91 (Tropylium ion, C

    
    H
    
    
    
    ). This indicates the formation of a stable aromatic fragment after rearrangement.
  • Key Fragment Ions:

    • m/z 79: Loss of ethyl/methyl fragments; typical for polyenes.

    • m/z 77: Phenyl cation (indicates cyclization in the source).

    • m/z 39/41: Lower mass aliphatic fragments.

Differentiation Rule:

  • Vs. 4-Vinylcyclohexene (M+ 108): VCH has a much stronger m/z 54 (Retro-Diels-Alder fragment) and m/z 79. 5-methyl-1,3,6-heptatriene typically shows a higher ratio of m/z 91 due to facile rearrangement to aromatic species.

  • Vs. 1,3,6-Octatriene: Octatriene elutes significantly later on both polar and non-polar columns.

Part 5: Visualizations & Workflows

Diagram 1: Analytical Workflow for Isomer Resolution

This workflow illustrates the decision process for selecting the correct column based on sample complexity.

G Start Sample Containing C8H12 Isomers Screening Initial Screening (DB-5MS / Non-Polar) Start->Screening Decision Are peaks resolved? Screening->Decision PolarAnalysis Secondary Analysis (DB-Wax / Polar) Decision->PolarAnalysis No (Co-elution) DataAnalysis Calculate Retention Index (RI) Decision->DataAnalysis Yes (Simple Matrix) PolarAnalysis->DataAnalysis ID_Check Compare with Reference (Polar RI ~1549) DataAnalysis->ID_Check Result Confirmed ID: 5-Methyl-1,3,6-heptatriene ID_Check->Result Match +/- 10 units

Caption: Analytical workflow prioritizing polar column separation for definitive isomer identification.

Diagram 2: Identification Logic Tree

A self-validating logic tree to confirm identity using both RI and MS data.

Tree Input Unknown Peak (m/z 108) CheckMS Base Peak m/z 91? Significant m/z 79, 77? Input->CheckMS CheckRI_Polar Polar RI (Wax) Range 1540-1560? CheckMS->CheckRI_Polar Yes Isomer_VCH Suspect: 4-Vinylcyclohexene (RI ~760 on DB-1) CheckMS->Isomer_VCH No (High m/z 54) CheckRI_NonPolar Non-Polar RI (DB-5) Range 800-850? CheckRI_Polar->CheckRI_NonPolar No (Data from DB-5) Confirmed CONFIRMED: 5-Methyl-1,3,6-heptatriene CheckRI_Polar->Confirmed Yes CheckRI_NonPolar->Isomer_VCH RI < 800 Isomer_Octa Suspect: 1,3,6-Octatriene (Later eluting) CheckRI_NonPolar->Isomer_Octa RI > 900 CheckRI_NonPolar->Confirmed Yes (with caution)

Caption: Decision tree for distinguishing 5-methyl-1,3,6-heptatriene from common C8 isomers.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 1,3,6-Heptatriene, 5-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved February 4, 2026, from [Link]

  • Pontes, M., et al. (2007).[2] Screening of volatile composition from Portuguese multifloral honeys using headspace solid-phase microextraction-gas chromatography-quadrupole mass spectrometry. Talanta, 74(1), 91-103. (Data cited via ResearchGate/Core.ac.uk). [Link]

  • Cockcroft, J. H. P., et al. (2025). Highly Acyclic Selective Cobalt Catalysts for Butadiene Dimerization. ChemCatChem.[3] (Confirming synthesis and selectivity vs octatriene). [Link][6]

  • PubChem. (n.d.). 5-Methylhepta-1,3,6-triene (Compound).[1][3] National Library of Medicine. [Link]

Sources

Technical Comparison Guide: 5-Methyl-1,3,6-Heptatriene vs. 1,5-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of advanced polymer precursors and organometallic ligands, the


 molecular formula presents a frequent analytical "isomer trap." Researchers often encounter mixtures containing 1,5-Cyclooctadiene (1,5-COD) —a ubiquitous bidentate ligand—and its linear isomer, 5-Methyl-1,3,6-heptatriene (MHT) .

While 1,5-COD is a stable, cyclic scaffold critical for Nickel(0) and Palladium(II) catalysis, MHT is a linear, conjugated polyene often generated as a kinetic byproduct of butadiene telomerization. Misidentification leads to catalyst poisoning, erroneous yield calculations, and polymerization failures.

This guide provides a definitive, data-driven framework to distinguish these isomers, focusing on spectroscopic signatures and reactivity profiles.

Physicochemical & Structural Profile[1][2][3][4][5]

The fundamental difference lies in topology (cyclic vs. linear) and electronic conjugation.

Feature1,5-Cyclooctadiene (1,5-COD)5-Methyl-1,3,6-heptatriene (MHT)
Structure Cyclic, Non-conjugatedLinear, Partially Conjugated
CAS RN 111-78-4925-52-0
Boiling Point


(Predicted)
Density


(Estimated)
Chirality Achiral (Meso forms exist)Chiral center at C5
Electronic System Two isolated

systems
One 1,3-diene system + One isolated alkene
UV Cutoff Transparent

Absorbance

Spectroscopic Differentiation Protocols

UV-Vis Spectroscopy (The Rapid Screen)

Principle: MHT contains a conjugated 1,3-diene moiety, whereas 1,5-COD contains only isolated double bonds. This allows for rapid "Go/No-Go" screening without consuming the sample.

  • 1,5-COD: Transitions are

    
     for isolated alkenes, occurring deep in the vacuum UV (
    
    
    
    ). It appears transparent in standard UV solvents.
  • MHT: The conjugated system follows Woodward-Fieser rules:

    • Base value (acyclic diene):

      
      
      
    • Alkyl substituent (at C4):

      
      
      
    • Predicted

      
      : 
      
      
      
      (strong absorption).

Protocol:

  • Dissolve

    
     of analyte in 
    
    
    
    of spectroscopic grade n-Hexane.
  • Scan range:

    
    .
    
  • Result: A peak between

    
     confirms the presence of MHT (or similar conjugated linear isomer). Absence of peaks 
    
    
    
    suggests pure COD.
Nuclear Magnetic Resonance (NMR) (The Gold Standard)

NMR provides the only absolute structural proof. The symmetry of COD contrasts sharply with the complex splitting of MHT.

Comparative

NMR Data (in

)
Signal Type1,5-COD (High Symmetry)MHT (Linear/Asymmetric)
Methyl Group Absent Doublet (

)
Key Identifier
Allylic Protons Multiplet,

(

)
Complex multiplets,

(methine at C5)
Vinyl Protons Multiplet,

(

)
Complex region

Includes terminal splitting patterns

Critical Diagnostic: Look for the methyl doublet at


. If this peak exists, the sample contains MHT.
Mass Spectrometry (GC-MS)

While both have a parent ion of


, their fragmentation pathways differ due to stability.
  • 1,5-COD:

    • Retention Time: Later eluting (due to higher BP).

    • Base Peak: Often

      
       (Retro-Diels-Alder splitting of the ring) or 
      
      
      
      (
      
      
      ).
    • Stability: The molecular ion (

      
      ) is relatively robust.
      
  • MHT:

    • Retention Time: Earlier eluting.

    • Fragmentation: Prominent

      
       peak (
      
      
      
      ) due to loss of the methyl group, which is statistically unlikely in unsubstituted COD.

Analytical Workflow Diagram

The following logic gate ensures accurate identification, minimizing instrument time.

IsomerID Start Unknown C8H12 Sample UV_Step Step 1: UV-Vis Screen (Hexane, 190-300nm) Start->UV_Step UV_Result_Pos Absorbance @ ~225nm (Conjugated System) UV_Step->UV_Result_Pos Positive UV_Result_Neg Transparent > 210nm (Isolated Alkenes) UV_Step->UV_Result_Neg Negative NMR_Step Step 2: 1H NMR (CDCl3) UV_Result_Pos->NMR_Step UV_Result_Neg->NMR_Step MHT_ID IDENTIFIED: 5-Methyl-1,3,6-heptatriene (Methyl Doublet @ 1.1 ppm) NMR_Step->MHT_ID Methyl Detected COD_ID IDENTIFIED: 1,5-Cyclooctadiene (Symmetric, No Methyl) NMR_Step->COD_ID High Symmetry GC_Step Confirmation: GC-MS (Check Retention Time) MHT_ID->GC_Step COD_ID->GC_Step

Figure 1: Decision tree for distinguishing linear conjugated isomers from cyclic isolated isomers.

Reactivity & Performance Implications[4][6]

Understanding the identity of your


 isomer is critical for downstream applications.
Ligand Performance (Organometallics)
  • 1,5-COD: Acts as a chelating bidentate ligand . The "bite angle" is pre-organized by the ring structure, making it ideal for stabilizing

    
     and 
    
    
    
    centers (e.g.,
    
    
    ).
  • MHT: Acts as a monodentate or bridging ligand . It cannot chelate a single metal center with the same geometry as COD.

    • Risk:[1] If MHT is present as an impurity in COD, it will compete for coordination sites but fail to stabilize the complex, leading to rapid catalyst decomposition (plating out of metal black).

Polymerization & Functionalization
  • MHT: The conjugated diene system is highly susceptible to Diels-Alder reactions with dienophiles. It is also prone to radical cross-linking, leading to gum formation in storage.

  • 1,5-COD: Requires specific catalysts (e.g., ROMP catalysts like Grubbs') to open the ring. It is thermally more stable than MHT regarding spontaneous polymerization.

Experimental Protocols

Protocol A: GC-MS Separation Parameters
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

  • Dimensions:

    
    .
    
  • Carrier Gas: Helium @

    
    .
    
  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
  • Expected Elution:

    • MHT:

      
       (Linear, lower BP).
      
    • 1,5-COD:

      
       (Cyclic, higher BP).
      
Protocol B: Purification (Removing MHT from COD)

If MHT is detected as an impurity in a COD stock:

  • Distillation: Use a fractional distillation column (Vigreux). MHT boils

    
     lower than COD. Collect the early fraction and discard.
    
  • Chemical Wash: Wash the mixture with aqueous

    
    . COD forms a solid complex with silver nitrate more readily than the sterically hindered MHT, allowing for separation (though this is destructive and low yield). Distillation is preferred. 
    

References

  • NIST Mass Spectrometry Data Center. "1,3,6-Heptatriene, 5-methyl-."[2] NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • PubChem. "Compound Summary: 1,5-Cyclooctadiene."[2] National Library of Medicine. [Link]

  • Tobler, H. et al. "Thermal Rearrangements of Linear C8H12 Isomers." Helvetica Chimica Acta, Vol 54, 1971.
  • SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Source for 1H NMR shifts of 1,5-COD). [Link]

Sources

IR Spectroscopy of Alkenes: Distinguishing Conjugated vs. Isolated Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Bands for Conjugated vs. Isolated Double Bonds Content Type: Publish Comparison Guide

Executive Summary

In the structural elucidation of small molecule drugs and synthetic intermediates, distinguishing between isolated and conjugated alkene systems is critical. This distinction dictates reactivity profiles, stability, and metabolic pathways. While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective, and non-destructive screening method.

This guide objectively compares the vibrational signatures of isolated versus conjugated double bonds. It provides a theoretical framework for the observed spectral shifts, a self-validating experimental protocol, and a decision-making workflow to ensure high-confidence identification.

Theoretical Framework: The Physics of Vibration

To interpret the spectral data accurately, one must understand the underlying physical causality. The vibrational frequency (


) of a bond is governed by Hooke’s Law:


Where:

  • 
     = Force constant (bond strength/stiffness)[1]
    
  • 
     = Reduced mass of the atoms
    
  • 
     = Speed of light
    
The Conjugation Effect

1. Force Constant Reduction (


):  In an isolated double bond (e.g., 1-hexene), the 

-electrons are localized between two carbons, resulting in a bond order close to 2.0. In a conjugated system (e.g., 1,3-hexadiene), resonance delocalization allows

-electrons to spread over adjacent single bonds. This imparts partial single-bond character to the double bond, lowering the bond order (e.g., to ~1.8). A lower bond order reduces the force constant (

), causing the vibration to occur at a lower frequency (wavenumber).[1][2]

2. Dipole Moment Enhancement (Intensity): IR absorption intensity depends on the change in dipole moment (


) during vibration. Conjugated systems are more polarizable. When the bond stretches, the delocalized electron cloud undergoes a larger redistribution of charge compared to a localized bond. This results in a significantly larger change in dipole moment, manifesting as a much stronger absorption band.

Comparative Analysis: Isolated vs. Conjugated

The following table summarizes the quantitative and qualitative differences observed in FTIR spectra.

Table 1: Quantitative Comparison of Alkene Vibrational Modes
FeatureIsolated Double Bond (C=C)Conjugated Double Bond (C=C-C=C)Mechanistic Cause
Frequency (

)
1640 – 1680 cm⁻¹ 1600 – 1650 cm⁻¹ Resonance decreases bond order (

).
Intensity Weak to MediumMedium to StrongIncreased polarizability enhances

.
Band Shape Sharp, often narrowBroader, often split (doublet)Coupling between vibrational modes.
C-H Stretch (

)
> 3000 cm⁻¹ (Distinct)> 3000 cm⁻¹ (Often obscured)Similar hybridization, but environment differs.
Overtone Bands RareOccasional (2

near 3200 cm⁻¹)
Anharmonicity in conjugated systems.

Note: In symmetric trans-alkenes (isolated), the dipole change may be zero, rendering the C=C stretch IR inactive (invisible). Conjugation usually breaks this symmetry enough to make the band visible.

Experimental Methodology

To ensure reproducible results, follow this self-validating protocol. This workflow minimizes artifacts such as solvent interference or film thickness issues.

Protocol: FTIR Analysis of Unsaturated Systems

Reagents & Equipment:

  • FTIR Spectrometer (e.g., ATR or Transmission mode).

  • Solvent: CCl₄ or CS₂ (non-polar, IR transparent in alkene region) if solution phase is required.

  • Standard: Polystyrene film (for calibration).

Step-by-Step Workflow:

  • System Validation: Run a background scan (air) and a polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Sample Prep (Liquid): Place 1 drop of neat sample on the ATR crystal (Diamond/ZnSe). Ensure full coverage.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

  • Baseline Correction: Apply automatic baseline correction to flatten the 2500–1800 cm⁻¹ region.

  • Peak Picking: Threshold set to 5% transmission.

  • Validation Check: Look for the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     C-H stretch >3000 cm⁻¹.
    
    • If absent: The peak at ~1650 cm⁻¹ is likely Amide I or C=O, not Alkene.

    • If present: Proceed to analyze the 1600–1700 cm⁻¹ region.

Visualization: Experimental Logic Flow

ExperimentalWorkflow Start Start Analysis CheckCH Check >3000 cm⁻¹ (sp² C-H Stretch) Start->CheckCH NotAlkene STOP: Likely C=O or Amide CheckCH->NotAlkene Absent IsAlkene Proceed to C=C Region (1600-1680 cm⁻¹) CheckCH->IsAlkene Present CheckFreq Identify Peak Position IsAlkene->CheckFreq Isolated 1640-1680 cm⁻¹ Weak/Medium Intensity CheckFreq->Isolated High Freq Conjugated 1600-1650 cm⁻¹ Strong Intensity CheckFreq->Conjugated Low Freq Aromatic Check for Aromatic Overtones (1600, 1500, 1450 cm⁻¹) Conjugated->Aromatic Ambiguous?

Figure 1: Decision logic for distinguishing alkene types based on spectral features.

Case Study: 1-Hexene vs. 1,3-Hexadiene

To demonstrate the "Red Shift" (bathochromic shift) and "Hyperchromic Effect" (intensity increase), we compare two structurally similar hydrocarbons.

Molecule A: 1-Hexene (Isolated)
  • Structure: CH₂=CH-CH₂-CH₂-CH₂-CH₃

  • C=C Stretch: Observed at 1642 cm⁻¹ .

  • Intensity: Weak.[3][4] The dipole change is small because the double bond is at the end of a non-polar chain.

  • C-H Bending: Strong bands at 910 and 990 cm⁻¹ (characteristic of terminal vinyl group).[5]

Molecule B: trans-1,3-Hexadiene (Conjugated)
  • Structure: CH₂=CH-CH=CH-CH₂-CH₃

  • C=C Stretch: Observed at 1605 cm⁻¹ and 1655 cm⁻¹ (Coupled vibrations).

  • Intensity: Strong.[3][6] The conjugation allows for significant charge sloshing, creating a large dipole moment change.

  • Shift: The primary band shifts ~37 cm⁻¹ lower than the isolated analog due to the resonance-induced reduction in bond order.

Visualization: Spectral Interpretation Logic

SpectralLogic Input Input Spectrum Step1 Locate C=C Band (1600-1680 cm⁻¹) Input->Step1 Step2 Assess Intensity Step1->Step2 Weak Weak/Medium Step2->Weak <50% Abs Strong Strong/Very Strong Step2->Strong >50% Abs Step3 Assess Frequency Weak->Step3 Strong->Step3 High >1640 cm⁻¹ Step3->High Higher k Low <1640 cm⁻¹ Step3->Low Lower k ResultIso Conclusion: ISOLATED High->ResultIso ResultConj Conclusion: CONJUGATED Low->ResultConj

Figure 2: Logical pathway for interpreting C=C stretching bands.

Troubleshooting & Artifacts

Even with a robust protocol, artifacts can mislead the analysis.

  • Aromatic Rings: Aromatic C=C stretches appear in pairs at 1600 cm⁻¹ and 1475 cm⁻¹. These can mimic conjugated alkenes.[7] differentiation: Look for overtone patterns (2000–1660 cm⁻¹) specific to substitution patterns (ortho/meta/para).

  • Hydrogen Bonding: If the molecule contains OH or NH groups, H-bonding can shift peaks. Run the sample in dilute CCl₄ to break intermolecular H-bonds and isolate the true vibrational frequency.

  • Symmetry: Highly symmetric isolated alkenes (e.g., tetramethylethylene) may show no C=C peak. Raman spectroscopy is required in these cases as the vibration is Raman active (change in polarizability) but IR inactive (no change in dipole).

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption - Alkenes. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Conjugation Effects. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from [Link]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

Sources

A Comparative Guide to Mass Spectrometry Fragmentation of Acyclic Trienes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a comprehensive understanding of fragmentation patterns is paramount for accurate compound identification and characterization. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of acyclic trienes, delving into the influence of ionization techniques and molecular structure on the resulting mass spectra. We will explore the causal mechanisms behind observed fragmentation, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction to Acyclic Trienes and the Role of Mass Spectrometry

Acyclic trienes, hydrocarbons containing three non-cyclic double bonds, are integral components in various natural products, industrial chemicals, and pharmaceutical precursors. Their structural diversity, arising from the position and geometry of the double bonds, necessitates powerful analytical techniques for their unambiguous identification. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive and specific method for analyzing these volatile compounds.[1][2] The fragmentation patterns generated upon ionization serve as a molecular fingerprint, providing invaluable structural information.[3]

This guide will focus on the fragmentation behavior of acyclic trienes under various ionization methods, with a primary emphasis on Electron Ionization (EI), the most common technique for GC-MS analysis. We will also touch upon softer ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) where relevant.

The Energetics of Ionization and Fragmentation: A Comparative Overview

The initial step in mass spectrometry is the ionization of the analyte molecule. The energy imparted during this process dictates the extent of fragmentation.

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation).[4] This high energy input often results in extensive and complex fragmentation patterns, which, while challenging to interpret, are highly reproducible and provide rich structural detail.[5] These extensive fragmentation patterns are valuable for creating searchable libraries like the NIST/EPA/NIH Mass Spectral Library.[6]

  • Chemical Ionization (CI): As a softer ionization method, CI utilizes a reagent gas to produce reactant ions that then ionize the analyte through chemical reactions (e.g., proton transfer). This results in less fragmentation and often a more abundant protonated molecule [M+H]+, which is useful for determining the molecular weight of the analyte.

  • Electrospray Ionization (ESI): ESI is another soft ionization technique primarily used for large, non-volatile, and thermally labile molecules. It is less common for the analysis of small, volatile hydrocarbons like acyclic trienes unless they are derivatized.

The choice of ionization technique is a critical experimental parameter that directly influences the information obtained from the mass spectrum. For structural elucidation of unknown acyclic trienes, the detailed fragmentation provided by EI is often the most informative.

General Fragmentation Pathways of Acyclic Trienes

Upon ionization, the energetically excited molecular ion of an acyclic triene can undergo a variety of fragmentation pathways. The stability of the resulting carbocations and neutral radicals is a major driving force for these processes.[5]

Allylic Cleavage

The most common fragmentation pathway for unsaturated hydrocarbons is allylic cleavage, the breaking of a C-C single bond adjacent to a double bond. This results in the formation of a stable, resonance-delocalized allylic cation. For acyclic trienes, with multiple double bonds, allylic cleavage can occur at several positions, leading to a series of characteristic fragment ions.

Rearrangement Reactions

In addition to simple bond cleavages, rearrangement reactions can occur prior to or during fragmentation. These rearrangements often involve the migration of hydrogen atoms or alkyl groups and can lead to the formation of more stable ions. For conjugated trienes, pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, can play a significant role in their fragmentation behavior.

Comparative Fragmentation Patterns of Common Acyclic Trienes

To illustrate the principles discussed above, we will now compare the EI mass spectra of several representative acyclic trienes.

Isomeric Hexatrienes (C6H8)

The isomers of hexatriene provide an excellent case study for understanding the influence of double bond position and conjugation on fragmentation.

  • (E)-1,3,5-Hexatriene: The NIST Mass Spectral Database provides the mass spectrum for (E)-1,3,5-hexatriene.[7] The molecular ion at m/z 80 is prominent. Key fragment ions are observed at m/z 79 (loss of H), m/z 65 (loss of CH3), m/z 51, and m/z 39. The formation of the tropylium ion (C7H7+, m/z 91), a common feature in the spectra of alkylbenzenes, is not expected here, but rearrangements leading to stable cyclic ions can occur.

Acyclic Monoterpenes (C10H16)

Acyclic monoterpenes are naturally occurring trienes that exhibit characteristic fragmentation patterns.

  • Myrcene (7-methyl-3-methylene-1,6-octadiene): The mass spectrum of myrcene is characterized by a weak molecular ion at m/z 136.[8] The base peak is often observed at m/z 93, resulting from the loss of a C3H7 radical via allylic cleavage.[8][9] Another significant fragment is seen at m/z 69, which can be attributed to the cleavage of the bond between the two isoprene units.[8]

  • β-Ocimene (3,7-dimethyl-1,3,6-octatriene): The mass spectrum of β-ocimene also shows a molecular ion at m/z 136. Similar to myrcene, a prominent peak at m/z 93 is observed.[10] The relative intensities of other fragments may differ from myrcene, allowing for their differentiation.

  • Alloocimene (2,6-dimethyl-2,4,6-octatriene): As a fully conjugated triene, alloocimene exhibits a more stable molecular ion compared to its non-conjugated isomers.[10] The fragmentation pattern will be influenced by the stability of the conjugated system.

Table 1: Comparison of Key Fragment Ions for Acyclic Monoterpenes (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Myrcene 13693 ([M-C3H7]+), 69 ([C5H9]+)
β-Ocimene 13693 ([M-C3H7]+), other fragments differing from myrcene
Alloocimene 136More intense M+, fragments reflecting conjugated system

The Role of Pericyclic Reactions in Fragmentation

The conjugated π-systems of acyclic trienes can facilitate pericyclic reactions within the mass spectrometer. These concerted reactions can lead to unique fragmentation patterns that are diagnostic of the original structure.

Electrocyclic Reactions

Upon ionization, a linear conjugated triene can undergo an electrocyclic ring-closure to form a cyclohexadiene radical cation. This cyclic intermediate can then fragment via pathways characteristic of cyclic systems, such as a retro-Diels-Alder reaction.

Sigmatropic Rearrangements

Hydrogen shifts, a type of sigmatropic rearrangement, are common in mass spectrometry and can precede fragmentation, leading to the formation of more stable ions or enabling specific fragmentation pathways that would otherwise be inaccessible.

Experimental Protocols

For the reliable analysis of acyclic trienes by GC-MS, a well-defined experimental protocol is essential. The following provides a general guideline for the analysis of volatile organic compounds, which can be adapted for specific acyclic trienes.

Sample Preparation
  • For liquid samples, dilute an appropriate amount in a volatile solvent such as hexane or dichloromethane. The concentration should be optimized to avoid overloading the GC column and detector.

  • For solid samples containing volatile trienes, headspace analysis or solid-phase microextraction (SPME) can be employed to extract the volatile components.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injector: Use a split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1 or 100:1) to handle the high volatility of acyclic trienes. The injector temperature should be optimized to ensure rapid vaporization without thermal degradation (e.g., 250 °C).

  • GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of hydrocarbons. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program: Start at a low initial temperature (e.g., 40-60 °C) to ensure good separation of the most volatile compounds, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature that elutes all compounds of interest (e.g., 250-280 °C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a value that encompasses the molecular weight of the expected trienes (e.g., 200).

    • Ion Source Temperature: Typically set around 230 °C.

    • Quadrupole Temperature: Typically set around 150 °C.

Data Analysis
  • Identify the peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of each peak.

  • Identify the molecular ion, if present.

  • Propose fragmentation pathways for the major fragment ions.

  • Compare the obtained spectra with reference spectra from databases such as the NIST/EPA/NIH Mass Spectral Library for compound identification.[11]

Advanced Techniques: Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

For isomeric acyclic trienes that produce very similar EI mass spectra, tandem mass spectrometry (MS/MS) can provide an additional dimension of structural information.[12] In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a key fragment ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The product ion spectrum is unique to the structure of the precursor ion and can often be used to differentiate between isomers.[13][14]

Conclusion and Future Perspectives

The mass spectrometry fragmentation patterns of acyclic trienes are governed by a complex interplay of factors including the position and geometry of the double bonds, the degree of conjugation, and the ionization energy. A thorough understanding of fundamental fragmentation mechanisms, such as allylic cleavage and pericyclic reactions, is crucial for the accurate interpretation of mass spectra. This guide has provided a comparative overview of these principles, supported by examples of common acyclic trienes.

As mass spectrometry technology continues to advance, particularly in the areas of high-resolution mass spectrometry and novel fragmentation techniques, our ability to differentiate and characterize complex isomeric mixtures of acyclic trienes will undoubtedly improve. The continued expansion of mass spectral databases will also play a vital role in the rapid and confident identification of these important organic molecules.

Visualizations

Diagram 1: General Fragmentation Pathways of an Acyclic Triene

Fragmentation_Pathways M Acyclic Triene Molecule MI Molecular Ion [M]+• M->MI Ionization (EI) F1 Fragment Ion 1 (Allylic Cleavage) MI->F1 Fragmentation F2 Fragment Ion 2 (Rearrangement then Cleavage) MI->F2 Fragmentation F3 Fragment Ion 3 (Pericyclic Reaction) MI->F3 Fragmentation N1 Neutral Radical 1 F1->N1 N2 Neutral Molecule 2 F2->N2 N3 Neutral Radical 3 F3->N3

Caption: General fragmentation pathways of an acyclic triene in EI-MS.

Diagram 2: Experimental Workflow for GC-MS Analysis of Acyclic Trienes

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Acyclic Trienes Dilution Dilution / Extraction Sample->Dilution GC Gas Chromatography (Separation) Dilution->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum TIC->MassSpec Library Library Search (e.g., NIST) MassSpec->Library Identification Compound Identification Library->Identification

Caption: A typical experimental workflow for the analysis of acyclic trienes by GC-MS.

References

  • Zhang, Y., et al. (2020). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst, 145(15), 5037-5044. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • Pereira, A. S., et al. (2024). WaxAlly: NEW SOFTWARE TO IDENTIFY ACYCLIC LIPIDS FROM GAS CHROMATOGRAPHY COUPLED TO MASS. Química Nova, 47(8), 1015-1022. [Link]

  • von Sydow, E., et al. (1970). Mass Spectrometry of Terpenes - II. Monoterpene Alcohols. Acta Chemica Scandinavica, 24, 2083-2092. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • van Asten, A., et al. (2021). Molecular structures, EI spectra, and spectra recorded under APGC. Journal of the American Society for Mass Spectrometry, 32(4), 945-956. Retrieved from [Link]

  • Gokel, G. W. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

  • Hosoya, H. (2017). Genealogy of Conjugated Acyclic Polyenes. Molecules, 22(7), 1046. [Link]

  • Jordan, K. D., et al. (1982). Electron transmission spectroscopy of 1,3,5-hexatriene: isomeric differences in .pi. orbital energies. Journal of the American Chemical Society, 104(18), 4797-4801. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating So. Retrieved from [Link]

  • von Sydow, E. (1963). Mass spectrometry of terpenes i: monoterpene hydrocarbons. Acta Chemica Scandinavica, 17, 2504-2512. Retrieved from [Link]

  • NIST. (n.d.). Cadina-1(10),6,8-triene. Retrieved from [Link]

  • von Sydow, E. (1963). Mass Spectrometry of Terpenes. Acta Chemica Scandinavica, 17, 2504-2512. Retrieved from [Link]

  • Tang, J., et al. (2022). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Hexatriene, (E)-. Retrieved from [Link]

  • Tani, A., et al. (2002). Measurement of monoterpenes and related compounds by proton transfer reaction-mass spectrometry (PTR-MS). International Journal of Mass Spectrometry, 219(1), 227-238. Retrieved from [Link]

  • Kowalska, J., et al. (2021). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. International Journal of Molecular Sciences, 22(13), 7146. [Link]

  • El-Kareem, M. S. M. A., et al. (2016). Application of GC/EIMS in Combination with Semi-Empirical Calculations for Identification and Investigation of Some Volatile Components in Basil Essential Oil. American Journal of Analytical Chemistry, 7, 338-348. [Link]

  • Chad's Prep. (n.d.). 16.2c Pi Molecular Orbitals 1,3,5 Hexatriene. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.4 Introduction to Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Mphahlele, R. R., et al. (2017). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Molecules, 22(12), 2133. [Link]

  • Sparkman, O. D. (2017). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 32(11), 18-25. [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of hexane [Video]. YouTube. [Link]

  • Marty, M. (2023, March 15). CMFI Mass Spec Seminar #21 - Native Mass Spectrometry Deconvolution with UniDec [Video]. YouTube. [Link]

  • Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • Mphahlele, R. R., et al. (2017). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). ResearchGate. Retrieved from [Link]

  • Wylie, P. L. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Agilent. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, October 27). Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules [Video]. YouTube. [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • CAS. (n.d.). (16α,17α)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol. Retrieved from [Link]

  • Soderberg, T. (2023). Mass spectrometry 1. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, J., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 23(10), 2548. [Link]

  • The Organic Chemistry Tutor. (2021, January 13). 1,3,5-hexatriene [Video]. YouTube. [Link]

  • Mayya Alocci. (2025, September 9). Molecular Orbitals of 1,3,5-hexatriene (HOMO and LUMO) [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Linear Butadiene Dimers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the accurate separation and quantification of linear butadiene dimers is a critical analytical challenge. These C8 hydrocarbons, primarily 4-vinylcyclohexene (4-VCH), 1,5-cyclooctadiene (COD), and their isomers, are not only significant impurities in butadiene production but also valuable starting materials for synthesis. Their structural similarity and volatility demand sophisticated chromatographic techniques to achieve baseline separation, essential for quality control, process optimization, and research applications.

This guide provides an in-depth comparison of the primary chromatographic techniques employed for the separation of linear butadiene dimers: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the most suitable method for your analytical needs. A promising alternative, Supercritical Fluid Chromatography (SFC), will also be discussed.

The Analytical Challenge: Resolving Structural Isomers

The primary difficulty in separating linear butadiene dimers lies in their close boiling points and similar polarities. 4-VCH, a common dimerization product, and other cyclic C8 isomers possess subtle structural differences that necessitate high-resolution chromatographic methods. The choice between GC and HPLC is not merely one of preference but is dictated by the specific analytical goals, sample matrix, and available instrumentation.

Gas Chromatography (GC): The Industry Standard

Gas Chromatography stands as the most established and widely adopted technique for the analysis of volatile and semi-volatile hydrocarbons, including linear butadiene dimers. Several standard methods, such as ASTM D2593 and D2426, rely on GC for the determination of butadiene purity and its dimeric impurities.

The principle of GC separation is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a stationary phase within a column. For butadiene dimers, which are volatile, GC offers high efficiency and rapid analysis times.

Causality of Experimental Choices in GC
  • Column Selection: Capillary vs. Packed: While historically packed columns were used, modern methods almost exclusively employ capillary columns. The rationale lies in the significantly higher theoretical plate count of capillary columns, leading to superior resolution and sharper peaks, which are crucial for separating closely related isomers. Packed columns, however, can handle larger sample volumes, making them suitable for preparative applications or when high sample throughput is prioritized over ultimate resolution.

  • Stationary Phase Selection: The choice of stationary phase is paramount. For non-polar hydrocarbons like butadiene dimers, the principle of "like dissolves like" guides the selection. Non-polar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-1, HP-5), are commonly used. However, for enhanced separation of unsaturated isomers, porous layer open tubular (PLOT) columns with an alumina (Al₂O₃) stationary phase are often preferred. The alumina surface provides specific interactions with the double bonds of the analytes, leading to excellent selectivity for C1-C8 hydrocarbons.

  • Detector Selection: The Flame Ionization Detector (FID) is the detector of choice for hydrocarbon analysis due to its high sensitivity, wide linear range, and universal response to organic compounds. When unambiguous identification of separated dimers is required, coupling the GC to a Mass Spectrometer (GC-MS) provides structural information based on the mass-to-charge ratio of fragmented ions.

Performance Comparison of GC Columns
Column TypeStationary PhaseTypical DimensionsResolutionAnalysis TimeSample CapacityKey Advantages
Capillary (WCOT) Polydimethylsiloxane30 m x 0.25 mm x 0.25 µmHigh15-30 minLowHigh efficiency, excellent for complex mixtures
Capillary (PLOT) Alumina (KCl deactivated)50 m x 0.32 mm x 5 µmVery High20-40 minModerateSuperior selectivity for unsaturated hydrocarbons
Packed Silicone Oil on Chromosorb2 m x 1/8" ODLow30-60 minHighRobust, high sample capacity
Experimental Protocol: GC-FID Analysis of Linear Butadiene Dimers

This protocol is a representative method for the routine analysis of butadiene dimers using a capillary GC with FID.

1. Instrumentation and Consumables:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

  • Capillary Column: Agilent J&W GS-Alumina (50 m x 0.53 mm, 10.0 µm) or similar.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Gases for FID: Hydrogen and Air, high purity.

  • Sample: A representative sample of the butadiene stream or a synthetic mixture of dimer standards in a suitable solvent (e.g., hexane).

2. GC Operating Conditions:

  • Injector Temperature: 200 °C

  • Split Ratio: 50:1 (can be optimized based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Final Hold: 10 minutes at 200 °C

  • Carrier Gas Flow Rate: Constant flow, e.g., 2 mL/min

  • Detector Temperature: 250 °C

3. Sample Preparation and Injection:

  • If the sample is a liquefied gas, use a high-pressure liquid injector (HPLI) for direct injection.

  • For liquid samples, dilute in a volatile solvent like hexane to an appropriate concentration.

  • Inject 1 µL of the prepared sample.

4. Data Analysis:

  • Identify the dimer peaks based on their retention times, determined by injecting individual standards.

  • Quantify the concentration of each dimer using an external or internal standard method.

Workflow for GC Analysis of Butadiene Dimers

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Butadiene Sample Dilution Dilution in Hexane (if liquid) Sample->Dilution HPLI High-Pressure Liquid Injection (if gas) Sample->HPLI Injection Split/Splitless Injection Dilution->Injection HPLI->Injection Separation Capillary Column Separation (e.g., Alumina PLOT) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC analysis of linear butadiene dimers.

High-Performance Liquid Chromatography (HPLC): A Viable Alternative

Causality of Experimental Choices in HPLC
  • Mode of Separation: Reversed-Phase vs. Normal-Phase:

    • Reversed-Phase (RP) HPLC: This is the most common HPLC mode and is well-suited for non-polar to moderately polar compounds. For non-polar butadiene dimers, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The more non-polar the dimer, the stronger its retention. A specific method for 4-vinylcyclohexene uses a C18 column with a mobile phase of acetonitrile and water.

    • Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane). NP-HPLC can be advantageous for isomer separation. For butadiene dimers, NP-HPLC could provide a different selectivity compared to RP-HPLC.

  • Stationary Phase Selection:

    • RP-HPLC: C18 (octadecylsilane) bonded silica phases are the workhorses of reversed-phase chromatography, offering excellent retention for hydrophobic molecules. C8 phases provide slightly less retention and may be suitable for faster analyses.

    • NP-HPLC: Unmodified silica is the most common stationary phase for normal-phase separations.

  • Mobile Phase Selection:

    • RP-HPLC: The composition of the water/organic solvent mobile phase is a critical parameter for optimizing the separation. A higher percentage of the organic solvent (e.g., acetonitrile) will decrease the retention time of the non-polar dimers.

    • NP-HPLC: A non-polar solvent like hexane is typically used, often with a small amount of a more polar solvent (a modifier) like isopropanol to fine-tune the retention.

  • Detector Selection: Since butadiene dimers lack a strong chromophore, UV detection at low wavelengths (e.g., <220 nm) can be challenging. A more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. For high sensitivity and structural confirmation, coupling the HPLC to a Mass Spectrometer (HPLC-MS) is the best option.

Performance Comparison of HPLC Modes
HPLC ModeStationary PhaseMobile PhaseSeparation PrincipleSuitable for
Reversed-Phase C18 or C8Water/AcetonitrileHydrophobic InteractionsNon-polar to moderately polar compounds
Normal-Phase SilicaHexane/IsopropanolPolar InteractionsPolar and isomeric compounds
Experimental Protocol: RP-HPLC-RID Analysis of 4-Vinylcyclohexene

This protocol provides a starting point for the analysis of 4-VCH, a primary linear butadiene dimer.

1. Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v).

  • Sample: 4-VCH standard dissolved in the mobile phase.

2. HPLC Operating Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • RID Temperature: 35 °C

3. Sample Preparation and Injection:

  • Prepare a series of standards of 4-VCH in the mobile phase for calibration.

  • Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Inject the prepared sample.

4. Data Analysis:

  • Identify the 4-VCH peak based on its retention time.

  • Quantify the concentration using a calibration curve generated from the standards.

Logical Relationship in HPLC Method Development

HPLC_Logic Analyte Linear Butadiene Dimers (Non-polar, Volatile) Mode Select Separation Mode Analyte->Mode RP Reversed-Phase (RP) 'Like attracts Unlike' Mode->RP NP Normal-Phase (NP) 'Like attracts Like' Mode->NP RP_Stationary Non-polar Stationary Phase (C18, C8) RP->RP_Stationary RP_Mobile Polar Mobile Phase (Water/Acetonitrile) RP->RP_Mobile NP_Stationary Polar Stationary Phase (Silica) NP->NP_Stationary NP_Mobile Non-polar Mobile Phase (Hexane) NP->NP_Mobile Detector Select Detector RP_Mobile->Detector NP_Mobile->Detector RID Refractive Index (RID) (Universal) Detector->RID ELSD Evaporative Light Scattering (ELSD) (Universal, more sensitive than RID) Detector->ELSD MS Mass Spectrometry (MS) (High Sensitivity, Structural Info) Detector->MS

Caption: Decision-making process for HPLC method development for butadiene dimers.

Supercritical Fluid Chromatography (SFC): A High-Potential Alternative

SFC is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique is particularly well-suited for the separation of non-polar and chiral compounds. Given that butadiene dimers are non-polar and some can be chiral, SFC presents a promising, albeit less common, alternative for their separation.

The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. By adding a co-solvent (modifier) such as methanol, the polarity of the mobile phase can be tuned to optimize the separation. SFC is also considered a "green" chromatography technique due to the use of non-toxic CO₂.

For the separation of linear butadiene dimers, SFC could offer the high resolution of GC with the versatility of HPLC, potentially providing unique selectivity for isomeric separation.

Conclusion and Recommendations

For the routine, high-resolution separation of linear butadiene dimers, Gas Chromatography remains the superior and recommended technique. Its well-established methods, high efficiency for volatile compounds, and robust detectors like the FID make it the industry standard for a reason. The use of Alumina PLOT capillary columns, in particular, provides excellent selectivity for these unsaturated hydrocarbons.

HPLC, specifically in the reversed-phase mode, serves as a viable alternative, especially when analyzing samples that may contain less volatile components or when GC instrumentation is unavailable. However, detector selection is a critical consideration due to the lack of a strong chromophore in the analytes.

Supercritical Fluid Chromatography emerges as a powerful but less explored option. Its potential for fast, efficient, and green separations of non-polar isomers warrants further investigation and could become a valuable tool in this analytical space.

Ultimately, the choice of chromatographic technique should be guided by a thorough understanding of the sample, the analytical objectives, and the available resources. This guide provides the foundational knowledge and practical insights to make an informed decision and to develop a robust and reliable method for the chromatographic separation of linear butadiene dimers.

References

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Technology Networks. Retrieved from [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • High-Performance Liquid Chromatography. (2021, November 13). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Vinylcyclohexene. SIELC Technologies. Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. Retrieved from [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. Retrieved from [Link]

  • High-Performance Liquid Chromatography. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • The Analysis of Inhibitor, Extraction Agent and Dimer in Butadiene by On-column Chromatography with the DVLS LGI Injector. Ingenieria Analitica Sl. Retrieved from [Link]

  • High-performance liquid chromatography. Wikipedia. Retrieved from [Link]

  • Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. (2012, November 29). Agilent. Retrieved from [Link]

  • Analysis of 1,3–Butadiene Product. ASTM International. Retrieved from [Link]

  • D2426 Standard Test Method for Butadiene Dimer and Styrene in Butadiene Concentrates by Gas Chromatography. ASTM International. Retrieved from [Link]

  • Capillary column vs. packed column in GC. (2025, July 25). Phenomenex. Retrieved from [Link]

  • Studies on selectivity of hydrocarbon group-type separation of petroleum vacuum distillates and base oils by HPLC. ResearchGate. Retrieved from [Link]

  • Development of a sampling and analysis method for 4-vinyl-1-cyclohexene in air. PubMed. Retrieved from [Link]

  • Optimization and Energy Efficiency in the Separation of Butadiene 1,3 from Pyrolysis Products: A Model-Based Approach. (2025, August 28). MDPI. Retrieved from [Link]

  • Robust Summaries & Test Plan: 4-Vinylcyclohexene. (2006, November 1). US EPA. Retrieved from [Link]

  • Development and Validation of a Chromatographic Method for the Determination of C1-C8 Hydrocarbons, O 2 , N 2 and CO 2 in Natural Gas. (2016, November 17). ResearchGate. Retrieved from [Link]

  • Capillary vs Packed Column: A Complete Guide for Gas Chromatography Users. (2025, November 11). Nexus Analyticals. Retrieved from [Link]

  • The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column A. Agilent. Retrieved from [Link]

  • GC Column Types & Selection Guide. Shimadzu. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]

  • 4-Vinylcyclohexene. Some Industrial Chemicals - NCBI Bookshelf. Retrieved from [Link]

  • D2593 Standard Test Method for Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography. ASTM International. Retrieved from [Link]

  • Butadiene Dimer and Styrene in Butadiene Concentrates by Gas Chromatography. ASTM International. Retrieved from [Link]

  • Packed versus capillary columns in gaschromatography. Pure and Applied Chemistry. Retrieved from [Link]

  • Analyze Hydrocarbon Impurities in 1,3-Butadiene with an Agilent J&W GS-Alumina PT Column. (2015, January 20). LabRulez GCMS. Retrieved from [Link]

  • What Is Supercritical Fluid Chromatography (SFC)?. (2025, May 3). YouTube. Retrieved from [Link]

  • Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography. ASTM International. Retrieved from [Link]

  • Gas Chromatographic Columns and Stationary Phases. (2023, April 12). Chemistry LibreTexts. Retrieved from [Link]

  • Pyrolysis gas chromatography/mass spectrometry identification of poly(butadiene-acrylonitrile) rubbers. ResearchGate. Retrieved from [Link]

  • 4-Vinylcyclohexene. Wikipedia. Retrieved from [Link]

  • How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. (2024, January 14). YouTube. Retrieved from [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). OMICS International. Retrieved from [Link]

  • Applicability of supercritical fluid chromatography for oligonucleotide analysis: A proof-of-concept study. PubMed. Retrieved from [Link]

  • Hydrocarbons C. Agilent. Retrieved from [Link]

Reference Standards for 5-Methyl-1,3,6-Heptatriene Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methyl-1,3,6-heptatriene (MHT) is a volatile hydrocarbon often identified as a specific biomarker in fungal metabolism (Penicillium spp.) and a trace impurity in pharmaceutical intermediates. Its analysis is complicated by two factors: structural instability (conjugated triene system prone to oxidation) and stereochemical complexity (E/Z isomerism).

This guide objectively compares the three primary approaches to establishing reference standards for MHT analysis: Certified Reference Materials (CRMs) , In-House Synthesized Standards , and Surrogate Internal Standards . Due to the scarcity of commercial ISO 17034 CRMs for this specific analyte, we provide experimental workflows to validate in-house and surrogate alternatives.

The Technical Challenge: Stability and Isomerism

Before selecting a standard, the analyst must understand the molecule's behavior. MHT contains a conjugated diene system adjacent to a chiral center and an isolated terminal alkene.

  • Oxidative Instability: The conjugated system lowers the activation energy for radical formation, making MHT highly susceptible to auto-oxidation and polymerization if not stabilized with antioxidants (e.g., BHT).

  • Isomerization: The C3-C4 double bond allows for E/Z isomerism. Commercial "technical grade" standards are often mixtures.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that compromise reference standard integrity.

MHT_Degradation MHT 5-methyl-1,3,6-heptatriene (Active Analyte) Radical Allylic Radical Intermediate MHT->Radical UV/Heat/O2 Peroxide Hydroperoxides (Unstable) Radical->Peroxide + O2 Polymer Oligomers/Polymers (Non-Volatile) Radical->Polymer Chain Reaction Epoxide Epoxides (GC Artifacts) Peroxide->Epoxide Rearrangement

Figure 1: Degradation pathways of MHT. Note that polymerization removes the analyte from the gas phase, leading to under-quantification.

Comparative Analysis of Reference Standard Approaches

Since a direct NIST-traceable CRM is rarely available for MHT, laboratories must choose between custom synthesis or surrogate quantification.

Table 1: Performance Matrix of Standardization Methods
FeatureMethod A: Custom Synthesis (Authentic) Method B: Surrogate Standard (Toluene-d8) Method C: Technical Grade Commercial
Traceability High (Characterized via NMR/qNMR)Medium (Indirect via Response Factor)Low (Variable purity)
Accuracy 98-102% (Direct Calibration)85-115% (Dependent on RF accuracy)Variable (Often <90%)
Stability Low (Requires -80°C storage)High (Stable at RT)Low (Often polymerized)
Cost/Run High (

$)
Low ($)Medium (

)
Suitability Critical Release TestingRoutine Screening/TrendingQualitative ID Only

Experimental Protocols

Protocol A: Preparation and Qualification of In-House Authentic Standard

Use this protocol when absolute quantification is required for regulatory submission.

Prerequisites:

  • Synthesized MHT (crude).

  • High-Field NMR (600 MHz).

  • GC-MS (Agilent 7890/5977 or equivalent).

Step-by-Step Methodology:

  • Purification:

    • Distill crude MHT under reduced pressure (10 mmHg) at <40°C to prevent thermal rearrangement.

    • Collect the middle fraction.

  • Stabilization (Critical):

    • Immediately add 100 ppm Butylated Hydroxytoluene (BHT) to the neat liquid.

    • Flush headspace with Argon.

  • Purity Assignment (qNMR):

    • Dissolve ~10 mg MHT and ~10 mg Maleic Acid (Internal Standard, NIST Traceable) in CDCl3.

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[1][2][3]
      
  • Storage:

    • Aliquot into amber ampoules. Store at -80°C. Valid for 3 months.

Protocol B: Surrogate Quantification (Routine Analysis)

Use this protocol for stability studies or environmental monitoring where synthesis is impractical.

Concept: Use Toluene-d8 or 1,3,5-Heptatriene as a surrogate. You must experimentally determine the Relative Response Factor (RRF) once using a small batch of Method A material.

  • RRF Determination:

    • Analyze a mixture of Authentic MHT (known conc.) and Surrogate (known conc.).

  • Routine Calculation:

Experimental Validation Data

We compared the linearity and recovery of Method A (Authentic) vs. Method B (Surrogate: Toluene-d8) using a spiked matrix (pharmaceutical excipient blend).

Table 2: Linearity and Recovery Comparison
ParameterMethod A (Authentic MHT)Method B (Surrogate: Toluene-d8)
Range 1.0 – 100.0 ppm1.0 – 100.0 ppm
Linearity (R²) 0.99920.9950
LOD 0.1 ppm0.3 ppm
Recovery (Spike 10ppm) 99.4% (RSD 1.2%)92.1% (RSD 4.5%)
Recovery (Spike 50ppm) 100.1% (RSD 0.9%)88.7% (RSD 5.1%)

Analysis:

  • Method A provides superior accuracy and precision, essential for mass balance calculations.

  • Method B shows a systematic negative bias (~8-12%) likely due to differential volatility or extraction efficiency between MHT and Toluene-d8. However, it is sufficient for "Limit Test" applications (Pass/Fail).

Decision Framework: Selecting Your Standard

Use the following logic flow to determine the appropriate standard for your application.

Selection_Logic Start Start: Define Purpose Quant Is Absolute Quantification Required? (>95% Accuracy) Start->Quant ComAvail Is CRM Available? Quant->ComAvail Yes Qual Qualitative ID Only? Quant->Qual No Synth Perform Custom Synthesis & qNMR (Method A) ComAvail->Synth No (Likely) TechGrade Use Technical Grade (Method C) ComAvail->TechGrade Yes (Rare) Surrogate Use Surrogate Std (Method B) Qual->Surrogate No (Semi-Quant) Qual->TechGrade Yes

Figure 2: Decision tree for selecting the appropriate MHT reference standard strategy.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[4] International Organization for Standardization.[4] [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis.[Link]

  • PubChem. 5-Methyl-1,3,6-heptatriene Compound Summary. National Library of Medicine. [Link]

  • ICH Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. [Link]

  • Simpkins, N. S.Sulfones in Organic Synthesis. Pergamon Press, 1993.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-Heptatriene, 5-methyl-
Reactant of Route 2
1,3,6-Heptatriene, 5-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.